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  • Product: Linsitinib-d3

Core Science & Biosynthesis

Foundational

Linsitinib-d3: A Technical Guide to its Chemical Properties and Application in IGF-1R Pathway Research

This guide provides a comprehensive technical overview of Linsitinib-d3, a deuterated analog of the potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Linsitinib-d3, a deuterated analog of the potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, molecular weight, and mechanism of action of Linsitinib, with a special focus on the practical application of its deuterated form in bioanalytical methodologies.

Introduction: The Rationale for Isotopic Labeling

Linsitinib (OSI-906) is a small molecule inhibitor that has been investigated for its therapeutic potential in various cancers and other conditions like thyroid eye disease.[1] Its mechanism of action involves the inhibition of the tyrosine kinase activity of IGF-1R and IR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2]

In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled internal standards are indispensable for accurate quantification of drug candidates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Linsitinib-d3, where three hydrogen atoms in the methyl group have been replaced by deuterium, serves as an ideal internal standard for Linsitinib. Its chemical behavior is nearly identical to the parent compound, but its increased mass allows for distinct detection in a mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample preparation and instrument response.[3]

Chemical Structure and Physicochemical Properties

The key structural difference between Linsitinib and Linsitinib-d3 lies in the isotopic labeling of the methyl group on the cyclobutanol ring. This seemingly minor alteration has a significant impact on its mass, which is fundamental to its application as an internal standard.

Chemical Structure of Linsitinib:

Chemical Structure of Linsitinib-d3:

Caption: IGF-1R signaling pathway and inhibition by Linsitinib.

Experimental Protocol: Quantification of Linsitinib in Human Plasma using LC-MS/MS

The following protocol provides a detailed, step-by-step methodology for the quantification of Linsitinib in human plasma samples using Linsitinib-d3 as an internal standard. This method is representative of a robust and reliable bioanalytical assay suitable for pharmacokinetic studies.

4.1. Materials and Reagents

  • Linsitinib reference standard

  • Linsitinib-d3 internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

4.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Linsitinib and Linsitinib-d3 reference standards and dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of Linsitinib working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Linsitinib-d3 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add 20 µL of the 100 ng/mL Linsitinib-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Linsitinib) To be optimized, but expected to be based on the precursor ion [M+H]⁺ (m/z 422.2) and a stable product ion.
MRM Transition (Linsitinib-d3) To be optimized, but expected to be based on the precursor ion [M+H]⁺ (m/z 425.2) and a stable product ion.

4.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the Linsitinib MRM transition to the Linsitinib-d3 internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Linsitinib in the unknown samples is then determined by interpolation from this calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with Linsitinib-d3 IS (20 µL) Plasma->IS_Spike PPT Protein Precipitation (Acetonitrile, 300 µL) IS_Spike->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Injection Inject into LC-MS/MS (5 µL) Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Bioanalytical workflow for Linsitinib quantification.

Conclusion

Linsitinib-d3 is a critical tool for the accurate and precise quantification of Linsitinib in biological matrices. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which is essential for the clinical development of Linsitinib and other targeted therapies. A thorough understanding of its chemical properties, mechanism of action, and application in validated bioanalytical methods is paramount for researchers in the field of drug discovery and development.

References

  • Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 745-755. [Link]

  • Lee, J. Y., et al. (2024). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. PLoS One, 19(12), e0311093. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Fernando, R., et al. (2022). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 13, 989995. [Link]

  • Baserga, R. (2023, October 4). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Linsitinib. [Link]

  • Lleshi, D., et al. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 15, 1494519. [Link]

Sources

Exploratory

Technical Guide: Isotopic Purity and Enrichment Specifications for Linsitinib-d3 in Bioanalytical Assays

Executive Summary Linsitinib (OSI-906) is a potent, selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] In pharmacokinetic (PK) and pharmacodynamic (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linsitinib (OSI-906) is a potent, selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation relies heavily on the quality of the internal standard (IS).[1]

Linsitinib-d3 serves as the stable isotope-labeled internal standard (SIL-IS) of choice.[1] This guide defines the critical specifications for Linsitinib-d3, focusing on isotopic enrichment levels required to mitigate "cross-talk" (signal interference) and ensuring regulatory compliance in bioanalysis.

Part 1: Molecular Architecture & Isotopic Design[1]

Structural Specifications

The efficacy of Linsitinib-d3 as an internal standard depends on the stability of the deuterium label. The label must be placed in a non-exchangeable position to prevent "washout" during the LC mobile phase or extraction.

  • Analyte: Linsitinib (OSI-906)[1][2][3][5][6][7]

  • Chemical Formula:

    
    [1][4][6]
    
  • Molecular Weight: 421.49 g/mol [3][4]

  • Internal Standard: Linsitinib-d3[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~424.51 g/mol

  • Labeling Site: Typically the methyl group on the cyclobutanol moiety (

    
    ).[1] This position is metabolically stable relative to the imidazopyrazine core.
    
Purity Definitions

It is vital to distinguish between chemical purity and isotopic purity.

ParameterSpecificationCriticality
Chemical Purity > 98.0% Ensures no non-isotopic impurities (synthesis byproducts) co-elute or suppress ionization.[1]
Isotopic Enrichment > 99.0 atom % D Ensures the population of molecules is almost entirely

.
Isotopic Purity (d0) < 0.5% CRITICAL: The percentage of unlabeled Linsitinib remaining in the IS. High d0 levels cause false positives in the analyte channel.

Part 2: The Criticality of Enrichment Levels (The "Cross-Talk" Phenomenon)

In LC-MS/MS, "cross-talk" occurs when the IS contributes signal to the analyte channel (interference) or vice versa.[1] For Linsitinib-d3, the most dangerous form of cross-talk is the IS-to-Analyte contribution .[1]

The Mathematical Impact

If Linsitinib-d3 has only 98% isotopic enrichment, it may contain up to 2% unlabeled Linsitinib (d0).[1] When the IS is added at high concentrations (e.g., 500 ng/mL) to a blank plasma sample, that 2% impurity appears as 10 ng/mL of "drug"—potentially exceeding the Lower Limit of Quantification (LLOQ).

Required Specification: To achieve an LLOQ of <1.0 ng/mL, the contribution of d0-Linsitinib from the d3-IS working solution must be < 20% of the LLOQ response .

Visualization: IS Selection & Validation Workflow

IS_Validation_Workflow Start Start: IS Selection Check_Struct Verify Label Position (Non-Exchangeable?) Start->Check_Struct Check_Enrich Check CoA Enrichment (>99% atom D?) Check_Struct->Check_Enrich Exp_Blank Experiment: Zero Sample (Matrix + IS only) Check_Enrich->Exp_Blank Calc_Interference Calculate Interference (Area d0 / Area LLOQ) Exp_Blank->Calc_Interference Decision Interference < 20% of LLOQ? Calc_Interference->Decision Pass VALIDATED Proceed to Method Dev Decision->Pass Yes Fail REJECT BATCH High d0 Content Decision->Fail No

Figure 1: Decision logic for validating Linsitinib-d3 isotopic purity prior to assay implementation.

Part 3: Self-Validating Experimental Protocol

This protocol determines the Isotopic Contribution of the Linsitinib-d3 standard to the unlabeled analyte channel. This must be performed before any validation run.[1]

Materials
  • Analyte Stock: Linsitinib (OSI-906) reference standard.[1]

  • IS Stock: Linsitinib-d3 (>99% isotopic purity).[1]

  • Matrix: Blank human plasma (K2EDTA).[1]

Step-by-Step Methodology

Step 1: Determine LLOQ Response

  • Prepare a standard solution of Linsitinib (d0) at the desired LLOQ (e.g., 1.0 ng/mL).[1]

  • Inject 5 replicates.

  • Record the mean peak area of Linsitinib (

    
    ).[1]
    

Step 2: Prepare "Zero" Samples (IS Only)

  • Extract blank plasma.[1]

  • Add Linsitinib-d3 at the working concentration intended for the assay (e.g., 200 ng/mL).[1]

  • Crucial: Do not add any d0-Linsitinib.[1]

Step 3: LC-MS/MS Acquisition [1]

  • Inject the "Zero" samples (n=6).[1]

  • Monitor the transition for d0-Linsitinib (422.2

    
     Product).[1]
    
  • Record the peak area in the d0 channel (

    
    ).[1]
    

Step 4: Calculation & Acceptance Calculate the % Interference using the formula:


[1]
  • Pass Criteria:

    
    .
    
  • Fail Action: If

    
    , dilute the IS working concentration or procure a higher purity batch of Linsitinib-d3.
    

Part 4: LC-MS/MS Implementation Strategy

Mass Spectrometry Logic

Linsitinib ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1] The d3-label adds +3 Da to the precursor mass.[1]

Recommended MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
TypeRationale
Linsitinib 422.2 352.2 QuantifierCleavage of cyclobutanol moiety (High specificity).[1]
Linsitinib422.2404.2QualifierLoss of water (

).[1]
Linsitinib-d3 425.2 355.2 IS QuantifierShift matches the d0 fragmentation pattern.[1]

Note: Transitions should be optimized on the specific instrument (collision energy/declustering potential).

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Analyte) IS_Add Add Linsitinib-d3 (Fixed Conc) Sample->IS_Add Spike Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract Mix & Centrifuge LC UHPLC Separation (C18 Column) Extract->LC Inject Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Elute Data Ratio Calculation (Area Analyte / Area IS) MS->Data Quantify

Figure 2: Bioanalytical workflow utilizing Linsitinib-d3 for ratio-based quantification.

References

  • Mulvihill, M. J., et al. (2009).[1][3] Discovery of OSI-906: A selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][3] Future Medicinal Chemistry.

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1]

  • Cayman Chemical. (n.d.).[1] Linsitinib (OSI-906) Product Information.

  • Selleck Chemicals. (n.d.).[1] Linsitinib (OSI-906) Datasheet and Solubility.[1]

Sources

Foundational

Technical Comparison: Linsitinib vs. Linsitinib-d3 in Bioanalysis and Pharmacokinetics

This guide provides a technical deep-dive into the distinctions between Linsitinib (OSI-906) , a clinical-stage dual IGF-1R/IR kinase inhibitor, and Linsitinib-d3 , its stable isotope-labeled analog.[1] While Linsitinib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the distinctions between Linsitinib (OSI-906) , a clinical-stage dual IGF-1R/IR kinase inhibitor, and Linsitinib-d3 , its stable isotope-labeled analog.[1]

While Linsitinib is the therapeutic agent investigated for oncology and thyroid eye disease (TED), Linsitinib-d3 serves as the bioanalytical gold standard (Internal Standard) required for the precise quantification of the drug in biological matrices.

[1][2]

Executive Summary: The Functional Divergence

The core difference between these two compounds is not their pharmacologic target, but their application utility .

  • Linsitinib (C₂₆H₂₃N₅O): A small-molecule tyrosine kinase inhibitor (TKI) targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][2] It is the active pharmaceutical ingredient (API) utilized in clinical trials to modulate cell proliferation and apoptosis.

  • Linsitinib-d3 (C₂₆H₂₀D₃N₅O): A deuterated isotopolog where three hydrogen atoms (typically on the methyl group of the cyclobutane ring) are replaced by deuterium (

    
    ). It is pharmacologically inactive in its applied context (trace levels) and functions exclusively as a Stable Isotope Labeled Internal Standard (SIL-IS)  in LC-MS/MS assays to correct for matrix effects, extraction efficiency, and ionization variability.[1]
    
Physicochemical Comparison
FeatureLinsitinib (Analyte)Linsitinib-d3 (Internal Standard)
CAS Registry 867160-71-2N/A (Custom Synthesis)
Molecular Formula C₂₆H₂₃N₅OC₂₆H₂₀D₃N₅O
Exact Mass (Monoisotopic) 421.1903 Da424.2091 Da (+3.0188 Da)
pKa (Basic) ~6.5 (Imidazo-pyrazine core)~6.51 (Negligible shift via isotope effect)
LogP 2.8 – 3.22.78 – 3.18 (Slightly lower lipophilicity)
Chromatographic Retention

(e.g., 2.45 min)

-

(Shift < 0.05 min)*

*Note: Deuterium is slightly less lipophilic than hydrogen, often causing deuterated analogs to elute marginally earlier than the protium form on Reverse Phase C18 columns. This "co-elution" is critical for effective matrix effect compensation.

Chemical Structure & Isotopic Substitution[1]

The structural integrity of the internal standard is paramount. For Linsitinib, the optimal site for deuteration is the 1-methyl group on the cyclobutanol ring.

Why this position?

  • Metabolic Stability: The methyl group is metabolically robust compared to the imidazo-pyrazine core, preventing "label loss" during sample processing or potential metabolic exchange if used in in vivo tracer studies.

  • Synthesis Feasibility: The methyl moiety is introduced late in the synthesis via Grignard reaction (using

    
    ), ensuring high isotopic purity (>99% D).
    
  • Fragmentation Retention: In MS/MS, the methyl group often remains attached to the core fragment or forms a distinct neutral loss, allowing the mass shift (+3 Da) to be preserved in the product ion spectrum.

Structural Visualization (Graphviz)[1]

ChemicalStructure cluster_legend Key Difference Core Imidazo[1,5-a]pyrazine Core Scaffold SideChain 2-Phenylquinoline Moiety Core->SideChain Linked Cyclobutane Cyclobutane Ring Core->Cyclobutane Linked Methyl_H Methyl Group (-CH3) (Linsitinib) Cyclobutane->Methyl_H Standard Synthesis Methyl_D Deuterated Methyl (-CD3) (Linsitinib-d3) Cyclobutane->Methyl_D Isotopic Synthesis

Figure 1: Structural divergence located at the cyclobutane methyl group. The -CD3 substitution provides the necessary mass shift for mass spectrometric resolution.[1]

Bioanalytical Application: LC-MS/MS Quantification

In drug development, quantifying Linsitinib in human plasma (PK studies) requires overcoming matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts. Linsitinib-d3 is the only tool that can perfectly track these variances.[1]

The Protocol: Stable Isotope Dilution Assay (SIDA)

This workflow ensures that every variable affecting Linsitinib affects Linsitinib-d3 equally, cancelling out errors in the final ratio calculation.

Step 1: Sample Preparation (Protein Precipitation)[1]
  • Matrix: 50 µL Human Plasma (K2EDTA).[1]

  • Spike: Add 10 µL of Linsitinib-d3 Working Solution (e.g., 500 ng/mL in MeOH).[1]

  • Precipitation: Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Action: Vortex (2 min) -> Centrifuge (12,000 x g, 10 min).

  • Supernatant: Transfer 100 µL to autosampler vial; dilute 1:1 with water to match initial mobile phase.

Step 2: LC Conditions (Reverse Phase)[1]
  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[3]

  • Mobile Phase B: Acetonitrile (Organic modifier).[1]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[3]

Step 3: MS/MS Detection (MRM Parameters)

The Mass Spectrometer (e.g., SCIEX Triple Quad 6500+) filters ions based on Mass-to-Charge (m/z) ratios.[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)
Linsitinib 422.2

394.2 (Loss of

or CO)
35 eV
Linsitinib-d3 425.2

397.2 (Retains d3-label)35 eV

Note: The +3 Da shift must be maintained in the product ion. If the fragmentation cleaves the methyl group, the d3-label is lost, and the IS becomes indistinguishable from the analyte. Therefore, the transition 425.2 -> 397.2 is selected to ensure the label is retained on the detected fragment.

Analytical Workflow Diagram (Graphviz)

Bioanalysis Plasma Patient Plasma (Contains Linsitinib) Extraction Protein Precipitation (Acetonitrile) Plasma->Extraction IS_Spike Spike Internal Standard (Linsitinib-d3) IS_Spike->Extraction LC LC Separation (C18 Column) Extraction->LC Co-injection Ionization ESI Source (Ionization) LC->Ionization Co-elution MS_Q1 Q1 Filter Select Parents Ionization->MS_Q1 MS_Q2 Collision Cell Fragmentation MS_Q1->MS_Q2 422.2 (Lins) 425.2 (d3) MS_Q3 Q3 Filter Select Daughters MS_Q2->MS_Q3 Data Quantitation Ratio: Area(Lins) / Area(d3) MS_Q3->Data 394.2 (Lins) 397.2 (d3)

Figure 2: The LC-MS/MS workflow demonstrating the parallel processing of Analyte and IS to correct for experimental variability.

Theoretical Pharmacology: The Deuterium Switch?

While Linsitinib-d3 is currently an analytical tool, the concept of Deuterium Switch (replacing H with D in the drug itself) is a valid strategy in modern drug design (e.g., Deutetrabenazine).

Could Linsitinib-d3 be a better drug?

Linsitinib is metabolized primarily by CYP1A2 and CYP3A4 via oxidation. If the metabolic "soft spot" (site of oxidation) is the methyl group on the cyclobutane ring, deuterating it could trigger the Kinetic Isotope Effect (KIE) .

  • Mechanism: The C-D bond is 6-10x stronger than the C-H bond.[4]

  • Potential Outcome: If C-H bond breakage is the rate-limiting step in Linsitinib clearance, Linsitinib-d3 would have a longer half-life (

    
    ) and higher AUC (Area Under the Curve).[1]
    
  • Current Status: There is no publicly available clinical data suggesting Linsitinib-d3 is being pursued as a therapeutic.[1] The current limitations of Linsitinib (e.g., variable efficacy in adrenocortical carcinoma) are likely driven by pathway redundancy (IGF-1R vs IR signaling) rather than metabolic clearance rates.[1]

References

  • National Institutes of Health (NIH). (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Sling Therapeutics. (2025). Phase 2b/3 Clinical Trial Results for Linsitinib in Thyroid Eye Disease. Retrieved from [Link]

  • ScienceOpen. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiles of Linsitinib-d3 Standards

Executive Summary This technical guide provides a rigorous operational framework for the handling, solubilization, and stability assessment of Linsitinib-d3 , the deuterium-labeled internal standard (IS) for the dual IGF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous operational framework for the handling, solubilization, and stability assessment of Linsitinib-d3 , the deuterium-labeled internal standard (IS) for the dual IGF-1R/IR inhibitor Linsitinib (OSI-906). Designed for bioanalytical scientists, this document moves beyond basic product sheets to address the critical "why" and "how" of integrating this stable isotope-labeled (SIL) standard into regulated LC-MS/MS workflows.

The protocols herein align with FDA Bioanalytical Method Validation (BMV) Guidelines (2018) , ensuring that your reference standard management supports data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Physicochemical Foundation

To effectively utilize Linsitinib-d3, one must understand its relationship to the analyte (Linsitinib) and the implications of isotopic labeling.

Chemical Identity[1][2][3]
  • Analyte: Linsitinib (OSI-906)[1][2][3][4][5][6][7][8][9][10]

  • Internal Standard: Linsitinib-d3 (typically labeled on the methyl group of the cyclobutane moiety or the imidazopyrazine core, depending on synthesis).

  • Molecular Weight Difference: +3.019 Da shift (crucial for mass spectrometric resolution).

The Deuterium Isotope Effect

While Linsitinib-d3 is chemically nearly identical to Linsitinib, subtle physicochemical differences dictate bioanalytical behavior:

ParameterLinsitinib (Analyte)Linsitinib-d3 (IS)Operational Impact
LogP (Lipophilicity) ~4.2 (High)~4.18 (Slightly lower)C-D bonds are slightly less lipophilic than C-H bonds.
Retention Time (RT)


or

Deuterated isotopologues may elute slightly earlier on C18 columns.
pKa Basic (Imidazopyrazine)IdenticalSolubility pH-dependence remains the same.
MS/MS Fragmentation M+H

Fragments
(M+3)+H

Fragments
Ensure the fragmentation transition retains the deuterium label.

Solubility Profiling & Stock Preparation[3][9][11]

Linsitinib is a hydrophobic small molecule. The solubility profile of the -d3 standard mirrors the analyte. Mismanagement here leads to "silent" precipitation, causing non-linear calibration curves and IS response variability.

Solvent Compatibility Matrix
SolventSolubility RatingSaturation Limit (Approx.)Application
DMSO (Anhydrous) Excellent > 50 mg/mL (100 mM)Primary Stock Solution
Methanol (MeOH) Good~1-5 mg/mLSecondary Working Solutions
Acetonitrile (ACN) Moderate< 1 mg/mLWorking Solutions (Use caution)
Water / PBS Poor < 0.03 mg/mLDo NOT use for Stock
Ethanol Poor< 1 mg/mLAvoid
Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a stable, accurate master stock of Linsitinib-d3.

  • Equilibration: Allow the Linsitinib-d3 vial to reach room temperature (20-25°C) before opening to prevent condensation (DMSO is hygroscopic).

  • Gravimetric Weighing: Weigh ~1.0 mg of Linsitinib-d3 into a generic amber glass vial (Class A).

    • Note: Do not use plastic microcentrifuge tubes for long-term storage of hydrophobic stocks; sorption can occur.

  • Solvent Addition (The "80% Rule"): Add Anhydrous DMSO to approximately 80% of the calculated target volume.

  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate at 35 kHz for 5 minutes.

    • Critical Check: Inspect against a light source. The solution must be optically clear.

  • Volumetric Adjustment: Bring to final volume with DMSO.

  • Aliquot: Dispense into single-use amber vials (e.g., 50 µL aliquots) to eliminate freeze-thaw cycles.

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for preparing working solutions from the master stock.

SolubilityWorkflow Stock Linsitinib-d3 Solid (-20°C Storage) Solvent Add Anhydrous DMSO (Target: 1 mg/mL) Stock->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (35kHz, 5 min) Warm to 37°C Check->Sonicate No (Particulates) Dilution Dilute to Working Conc. (e.g., 100 ng/mL in 50:50 MeOH:H2O) Check->Dilution Yes Sonicate->Check Precip RISK: 'Crash' Precipitation if Aqueous > 60% Dilution->Precip Caution

Figure 1: Step-by-step solubilization workflow emphasizing the critical visual inspection checkpoint to prevent micro-precipitation.

Stability Dynamics

Stability is not a static property; it is a function of storage conditions and solvent interactions. For deuterated standards, Isotopic Stability (prevention of D/H exchange) is an added variable.

Stability Profile Summary
ConditionDurationStatusNotes
Solid State (-20°C) > 2 YearsStable Protect from moisture.[3][9]
DMSO Stock (-20°C) 6-12 MonthsStable DMSO freezes at 19°C; repeated freeze-thaw causes degradation.
Benchtop (RT) < 24 HoursCaution Photosensitive. Keep in amber vials.
In-Matrix (Plasma) VariableTest Required Esterase activity (if applicable) or pH instability.
Protocol: Stress Testing for Validation

To validate the stability of Linsitinib-d3 for a regulatory submission (IND/NDA), perform the following:

  • Freeze-Thaw (F/T) Stability:

    • Cycle a QC aliquot (spiked with IS) from -20°C to RT three times.

    • Compare IS peak area response against a freshly prepared sample.

    • Acceptance: Deviation

      
       15%.[1][11]
      
  • Benchtop Stability:

    • Leave Working Solution (in MeOH/Water) on the bench for 4, 8, and 24 hours.

    • Analyze via LC-MS.

    • Mechanism: Watch for oxidation products (M+16) or hydrolysis.

Deuterium Exchange Risk
  • Risk: Acidic protons (e.g., -OH, -NH) exchange rapidly with solvent protons.

  • Mitigation: Linsitinib-d3 is typically labeled on non-exchangeable carbon-bound hydrogens (C-D). However, exposure to extreme pH (< 2 or > 10) or metabolic activation could facilitate exchange.

  • Best Practice: Maintain working solutions at neutral pH (pH 6-8) until the final extraction step.

Bioanalytical Application (LC-MS/MS)

The ultimate goal is integrating Linsitinib-d3 into a quantification assay.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Protonation is favored on the pyridine/pyrazine nitrogens).

  • MRM Transitions (Example):

    • Analyte (Linsitinib):[2][3][4][5][6][7][8][11][12][13]

      
       (Loss of cyclobutane moiety).
      
    • IS (Linsitinib-d3):[13]

      
       (Assuming label is on the core structure).
      
    • Note: You must verify that the fragmentation product (

      
      ) retains the deuterium label. If the label is on the lost fragment, the IS is useless.
      
Internal Standard Spiking Workflow

This diagram details how to introduce the IS into plasma samples to correct for extraction efficiency.

Bioanalysis Sample Plasma Sample (50 µL) IS_Spike Add Linsitinib-d3 (Working Sol.) Sample->IS_Spike Mix Vortex Mix (Equilibration) IS_Spike->Mix Critical: Bind to Matrix Extract Protein Precipitation (ACN or MeOH) Mix->Extract Centrifuge Centrifuge (13k rpm, 10 min) Extract->Centrifuge Supernatant Inject Supernatant (LC-MS/MS) Centrifuge->Supernatant

Figure 2: Bioanalytical extraction workflow. The IS must be added BEFORE protein precipitation to account for recovery losses.

References

  • FDA. (2018).[14] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[14][15][16][17] Link

  • PubChem. (n.d.). Linsitinib (Compound Summary). National Center for Biotechnology Information. Link

  • Cayman Chemical. (n.d.). Linsitinib Product Information & Solubility. Link

  • Selleckchem. (n.d.). Linsitinib (OSI-906) Chemical Properties. Link

  • Mulvihill, M. J., et al. (2009).[2] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][2][9] Future Medicinal Chemistry, 1(6), 1153–1171.[1] Link

Sources

Foundational

A Technical Guide to Assessing the Metabolic Stability of Linsitinib-d3 in Human Liver Microsomes

Abstract In the landscape of modern drug discovery, enhancing the metabolic stability of promising therapeutic agents is a critical objective. Linsitinib, a potent dual inhibitor of the insulin-like growth factor 1 recep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, enhancing the metabolic stability of promising therapeutic agents is a critical objective. Linsitinib, a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), has been investigated for various oncological indications.[1][2] Strategic deuteration of drug candidates, such as the creation of linsitinib-d3, is a sophisticated approach to modulate pharmacokinetic properties by leveraging the deuterium kinetic isotope effect (KIE).[3][4] This guide provides an in-depth, technical framework for evaluating the metabolic stability of linsitinib-d3 using human liver microsomes (HLM), a well-established in vitro model that is a cornerstone of preclinical drug metabolism and pharmacokinetic (DMPK) studies. We will explore the causal science behind experimental design, present a self-validating protocol, and detail the analytical and data interpretation methodologies essential for a robust assessment.

Introduction: The Scientific Rationale

The Imperative of Metabolic Stability

The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by the liver. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a pivotal determinant of its oral bioavailability, half-life, and overall therapeutic efficacy. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, necessitating higher or more frequent dosing, which can lead to increased risks of toxicity. Therefore, early-stage assessment of metabolic stability is a non-negotiable aspect of lead optimization, allowing for the selection of drug candidates with a higher probability of clinical success.[5]

Linsitinib and the IGF-1R/IR Axis

Linsitinib (OSI-906) is a small molecule inhibitor that competitively binds to the ATP-binding site of the IGF-1R and IR tyrosine kinases.[6][7] This inhibition blocks ligand-induced autophosphorylation and disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[8][9][10] Given the role of the IGF-1R/IR axis in various cancers, linsitinib has been a subject of extensive research.[1][2]

The Deuterium Kinetic Isotope Effect (KIE): A Strategy for Enhanced Stability

Many metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step.[4][11] The deuterium kinetic isotope effect is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium (D), leads to a stronger carbon-deuterium (C-D) bond.[4] Cleaving this stronger C-D bond requires more energy, thereby slowing the rate of the metabolic reaction.[4][11] This strategic deuteration, creating linsitinib-d3, has the potential to decrease the rate of metabolic clearance, improve its half-life, and enhance its overall pharmacokinetic profile.[3][12] The success of this strategy, however, is not guaranteed and depends on whether the C-H bond cleavage is indeed the rate-limiting step in the metabolic pathway.[13]

Human Liver Microsomes (HLM) as an In Vitro Model

Human liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes.[14] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, and their obligate redox partner, NADPH-cytochrome P450 reductase.[14][15][16] HLMs provide a convenient, cost-effective, and high-throughput system for assessing the intrinsic clearance of a compound, making them an indispensable tool in early drug discovery.[5][14][17] Regulatory bodies like the FDA recommend their use in evaluating the metabolic profiles of investigational drugs.[18][19][20]

Experimental Design and Protocol

A robust experimental design is self-validating. This protocol incorporates necessary controls to ensure the integrity and reliability of the generated data.

Materials and Reagents
Component Description/Specifications Rationale
Linsitinib-d3 Test article, high purity (>98%)The subject of the stability assessment.
Linsitinib Non-deuterated standardUsed for analytical comparison and as a control.
Human Liver Microsomes (HLM) Pooled from multiple donors (e.g., ≥10 donors)Minimizes variability due to genetic polymorphism in CYP enzymes.
NADPH Regenerating System Solution A (NADP+, G6P), Solution B (G6PDH)Provides a sustained supply of NADPH, the essential cofactor for CYP450 activity.[15][21]
Phosphate Buffer 100 mM Potassium Phosphate, pH 7.4Maintains physiological pH to ensure optimal enzyme activity.[17]
Positive Control Substrates Verapamil, DextromethorphanHigh-turnover compounds used to verify the metabolic competence of the HLM batch.[17]
Internal Standard (IS) Structurally similar, stable compound (e.g., Tolbutamide)Used in LC-MS/MS analysis to correct for variations in sample processing and instrument response.
Acetonitrile (ACN) HPLC Grade, containing ISUsed to terminate the enzymatic reaction and precipitate proteins.[14]
Water and Solvents LC-MS GradeEnsures minimal interference during analytical quantification.[22]
Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) prep_test Prepare Linsitinib-d3 Working Solution (2µM) prep_reagents->prep_test pre_incubate Pre-incubate Microsomes and Linsitinib-d3 prep_test->pre_incubate start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Add cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate t½ plot_data->calc_thalf calc_clint Calculate CLint calc_thalf->calc_clint

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled HLM (typically supplied at 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[17]

    • Prepare a 10 mM stock solution of linsitinib-d3 in DMSO. Create a 2 µM working solution by diluting the stock in phosphate buffer. The final incubation concentration will be 1 µM, which is generally below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring first-order kinetics.[17]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM solution and the linsitinib-d3 working solution. Include control wells:

      • -NADPH Control: HLM + Linsitinib-d3 + Buffer (no NADPH). This control validates that degradation is NADPH-dependent (i.e., enzymatic).

      • Positive Control: HLM + Verapamil/Dextromethorphan + NADPH. This confirms the metabolic activity of the microsome batch.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the -NADPH controls. This marks Time 0.[14]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.[14]

    • Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[23][24]

Instrument Configuration

A typical system consists of a high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Parameter Typical Condition Rationale
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately lipophilic molecules like linsitinib.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% to 95% B over 3-5 minutesA standard gradient to ensure elution of the analyte with good peak shape.[25]
Ionization Mode Electrospray Ionization (ESI), PositiveLinsitinib contains basic nitrogen atoms that are readily protonated.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[24]
MRM Transition Development

The MRM method is developed by infusing a standard solution of linsitinib-d3 and the internal standard into the mass spectrometer.

  • Q1 Scan: Identifies the protonated molecular ion [M+H]+ (precursor ion).

  • Product Ion Scan (MS/MS): The precursor ion is fragmented in the collision cell (Q2), and the resulting product ions are scanned in Q3. The most stable and abundant fragment is selected for quantification.

Data Analysis and Interpretation

Quantifying Analyte Disappearance

The peak area ratio of the analyte (linsitinib-d3) to the internal standard (IS) is calculated for each time point. The percentage of linsitinib-d3 remaining at each time point is determined relative to the Time 0 sample.

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

Calculating Metabolic Half-Life (t½)

The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line, determined by linear regression, represents the elimination rate constant (k).

G t0 t5 t15 t30 xaxis Time (min) yaxis ln (% Remaining) origin xend origin->xend yend origin->yend line_start line_end line_start->line_end Slope = -k G invitro In Vitro CLint (µL/min/mg protein) scaling Physiological Scaling Factors - Microsomal Protein/g Liver - Liver Weight invitro->scaling invivo_clint In Vivo CLint (mL/min/kg) scaling->invivo_clint liver_model Liver Model (e.g., Well-Stirred) invivo_clint->liver_model invivo_clh Predicted In Vivo Hepatic Clearance (CLh) liver_model->invivo_clh

Caption: Conceptual framework for IVIVE.

Conclusion: A Foundation for Decision-Making

The human liver microsomal stability assay is a powerful, predictive tool in the drug discovery cascade. By following the robust, self-validating protocol outlined in this guide, researchers can generate high-quality, reproducible data on the metabolic stability of linsitinib-d3. A clear demonstration of an improved metabolic profile through deuteration provides a strong rationale for advancing the compound to more complex in vivo pharmacokinetic studies. This methodical approach ensures that decisions are data-driven, de-risking the development process and increasing the potential for translating a promising molecule into a successful therapeutic.

References

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. Available at: [Link]

  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Hepatic clearance predictions from in vitro-in vivo extrapolation and BDDCS. ResearchGate. Available at: [Link]

  • Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of pharmaceutical sciences, 108(1), 59-66. Available at: [Link]

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 6(8), 5437-5452. Available at: [Link]

  • Tess, D., Chang, G., Di, L., & Feng, B. (2023). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. The AAPS Journal, 25(3), 44. Available at: [Link]

  • Wikipedia. Deuterated drug. Available at: [Link]

  • Bowman, C. M., & Benet, L. Z. (2019). In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction. Journal of pharmaceutical sciences, 108(7), 2469-2475. Available at: [Link]

  • Strelevitz, T. J., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 613-620. Available at: [Link]

  • van der Meer, J. G., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Immunology, 14, 1186711. Available at: [Link]

  • Preiss, L., et al. (2024). In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Xenobiotica, 1-12. Available at: [Link]

  • van der Meer, J. G., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Immunology, 15, 1354054. Available at: [Link]

  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. Available at: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • Riddick, D. S., et al. (2013). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Drug Metabolism and Disposition, 41(1), 12-23. Available at: [Link]

  • Wikipedia. Linsitinib. Available at: [Link]

  • Al-Saffar, Y. S., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7247. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. Regulations.gov. Available at: [Link]

  • Gan, L., et al. (2006). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 34(7), 1165-1171. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]

  • ResearchGate. NADPH-cytochrome P450 reductase, not only the partner of cytochrome P450. Available at: [Link]

  • Jiang, Y., & Yee, D. (2021). Disrupting Insulin and IGF Receptor Function in Cancer. International Journal of Molecular Sciences, 22(2), 555. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Liu, D. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Kim, S. Y., et al. (2024). Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. PLOS ONE, 19(12), e0295861. Available at: [Link]

  • Corning Life Sciences. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • Wikipedia. Cytochrome P450 reductase. Available at: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Aires-de-Sousa, M., et al. (2007). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Journal of Computer-Aided Molecular Design, 21(1-3), 1-13. Available at: [Link]

  • Fischer, M., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(6), 1598-1609. Available at: [Link]

  • Ito, K., & Houston, J. B. (2005). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 7(2), E473-E486. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]

  • Pomporenko, A., et al. (2024). Data set of fraction unbound values in the in vitro incubations for metabolic studies for better prediction of human clearance. Database, 2024, baae056. Available at: [Link]

  • BioCrick. Linsitinib | CAS:867160-71-2 | IGF1R/IR inhibitor,potent and novel | High Purity. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Quantitative Bioanalysis of Linsitinib in Human Plasma Using Linsitinib-d3 as an Internal Standard by LC-MS/MS

Abstract This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Linsitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Linsitinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Linsitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Linsitinib, an experimental dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), requires a robust and reliable bioanalytical method to accurately characterize its pharmacokinetic profile.[1] To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard, Linsitinib-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it provides the most effective means to correct for variability arising from sample preparation and matrix effects.[2] This application note details the scientific rationale, step-by-step protocols for sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

Introduction: The Critical Role of an Internal Standard

Linsitinib is a small molecule inhibitor that has been investigated for its potential in treating various cancers by preventing tumor cell proliferation and inducing apoptosis.[1][3] Accurate measurement of its concentration in biological matrices like plasma is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.[4][5]

Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of variability that can compromise data integrity:

  • Sample Preparation: Inconsistent analyte recovery during extraction steps.[6]

  • Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][6]

To mitigate these issues, an internal standard (IS) is added at a known, constant concentration to all samples, calibrators, and quality controls (QCs). The ideal IS behaves identically to the analyte throughout the entire analytical process.[2] By calculating the peak area ratio of the analyte to the IS, these sources of variability are effectively normalized.

Why Linsitinib-d3 is the Optimal Choice

A stable isotope-labeled internal standard, such as Linsitinib-d3, is the most appropriate choice for LC-MS/MS assays.[6][7] Since it is chemically identical to Linsitinib, its physicochemical properties are nearly indistinguishable. This ensures that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[8][9] The mass difference due to the deuterium atoms allows the mass spectrometer to detect the analyte and the IS independently, providing a highly reliable system for quantification.[8]

Principle of the Method

The fundamental principle of this method relies on the use of Linsitinib-d3 to correct for analytical variability. A fixed amount of Linsitinib-d3 is added to an unknown plasma sample. The sample is then processed to remove proteins and other interferences. During LC-MS/MS analysis, the instrument measures the peak areas for both Linsitinib (analyte) and Linsitinib-d3 (IS). A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of a series of calibration standards. The concentration of Linsitinib in the unknown sample is then interpolated from this curve using its measured analyte/IS peak area ratio.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Plasma Sample (Unknown Linsitinib Conc.) Spike Add Known Amount of Linsitinib-d3 (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract LCMS Injection & Detection Extract->LCMS Clean Extract Analyte Analyte Signal (Area_Analyte) LCMS->Analyte IS_Signal IS Signal (Area_IS) LCMS->IS_Signal Ratio Calculate Ratio (Area_Analyte / Area_IS) Analyte->Ratio IS_Signal->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Unknown Concentration CalCurve->Result start Start: Plasma Sample (50 µL) step1 Add 150 µL Acetonitrile containing Linsitinib-d3 (IS) start->step1 step2 Vortex Mix (1 minute) step1->step2 step3 Centrifuge (10 min @ 4000 x g) step2->step3 step4 Transfer Supernatant to new plate/vial step3->step4 step5 Evaporate to Dryness (under Nitrogen) step4->step5 step6 Reconstitute in Mobile Phase A step5->step6 end Inject into LC-MS/MS step6->end

Sources

Application

Application Note: Characterizing the Retention Time of Linsitinib-d3 for High-Performance Liquid Chromatography Applications

Abstract and Introduction Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1] Its investigation for therapeutic use, notab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1] Its investigation for therapeutic use, notably in conditions like Thyroid Eye Disease (TED), necessitates robust bioanalytical methods for accurate quantification in biological matrices.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision.[4][5] Linsitinib-d3, a deuterated analog of Linsitinib, serves as the ideal internal standard. It shares near-identical physicochemical properties with the parent analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This application note provides a comprehensive guide to the expected retention time characteristics of Linsitinib-d3 under reversed-phase HPLC conditions, explains the scientific rationale for methodological choices, and offers a detailed protocol for its implementation.

The Principle of a Deuterated Internal Standard

The fundamental premise of using a SIL-IS like Linsitinib-d3 is its ability to co-elute with the analyte of interest, Linsitinib.[4] Because the deuterium atoms only negligibly alter the molecule's polarity and chemical properties, both compounds exhibit virtually identical partitioning behavior between the stationary and mobile phases. Any variability encountered during the analytical process—such as incomplete extraction recovery, sample matrix effects, or fluctuations in injection volume—will affect both the analyte and the internal standard to the same degree.[5] The ratio of the analyte's response to the internal standard's response is used for quantification, thereby normalizing these variations and ensuring a highly reliable measurement.[6]

While co-elution is expected, a minor separation, known as the "isotope effect," can sometimes be observed on high-efficiency UPLC systems. Deuterium-carbon bonds are slightly stronger than protium-carbon bonds, which can lead to the deuterated compound (Linsitinib-d3) having a marginally shorter retention time than the non-deuterated analyte. For most applications, however, they are considered to be chromatographically identical.

Experimental Design and Protocols

This section details the necessary materials, instrumentation, and step-by-step procedures for analyzing Linsitinib and Linsitinib-d3.

Materials and Reagents
  • Analytes: Linsitinib (≥98% purity), Linsitinib-d3 (≥98% purity, isotopic purity >99%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • Chromatography System: A UPLC/HPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column. The C18 stationary phase is widely applicable and provides excellent retention for moderately nonpolar compounds like Linsitinib.[7]

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Linsitinib and Linsitinib-d3 and dissolve each in 1 mL of DMSO or methanol to create individual 1 mg/mL stock solutions.[8][9]

  • Working Standard Solutions: Perform serial dilutions of the Linsitinib primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the Linsitinib-d3 primary stock solution with 50:50 (v/v) acetonitrile/water to a fixed concentration (e.g., 100 ng/mL). This solution will be used to spike all calibration standards, quality control samples, and unknown samples.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalytical workflows.[7][10]

  • Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Spiking: Add 10 µL of the IS Working Solution (from step 3.3) to each tube, except for blank samples. For calibration standards, add 10 µL of the appropriate Linsitinib working standard. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[7]

  • Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or a new set of tubes.

  • Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma spike 2. Spike with Linsitinib-d3 IS (and Linsitinib Standard) plasma->spike precipitate 3. Add 300 µL Cold Acetonitrile spike->precipitate vortex 4. Vortex for 1 minute precipitate->vortex centrifuge 5. Centrifuge at 13,000 x g vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Chromatographic Conditions & Expected Results

The following conditions are designed to provide robust separation and excellent peak shape for Linsitinib and Linsitinib-d3.

HPLC Method Parameters
ParameterRecommended SettingRationale
Analytical Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmProvides high efficiency and good retention for compounds of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape and promotes positive ionization for MS detection.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)A gradient allows for efficient elution of the analytes while cleaning the column of more retained matrix components, ensuring a short run time.[7]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis speed with system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry.[7][11]
Injection Volume 3 µLA small volume minimizes potential peak distortion from the sample solvent.
Expected Retention Time Characteristics

Under the proposed UPLC conditions, Linsitinib and Linsitinib-d3 are expected to be well-retained and elute as sharp, symmetric peaks.

CompoundExpected Retention Time (min)Notes
Linsitinib-d3 ~2.15The deuterated internal standard may elute fractionally earlier than the parent compound due to the kinetic isotope effect.
Linsitinib ~2.16The analyte should elute very close to, or be co-eluted with, its deuterated internal standard, ensuring reliable quantification.
Retention Time Delta (Δt) ≤ 0.02 minThe difference in retention time should be minimal and highly consistent, confirming the suitability of the internal standard.

Note: These are estimated retention times. Actual values are dependent on the specific HPLC system, column batch, and precise mobile phase preparation. The critical parameter is the consistency of the retention times and the minimal delta between the analyte and the internal standard.[12]

G cluster_inputs Controllable HPLC Parameters cluster_outputs Observed Chromatographic Outputs A Mobile Phase (% Organic, pH) X Retention Time A->X Y Peak Shape (Tailing, Asymmetry) A->Y Z Resolution A->Z B Stationary Phase (Column Chemistry) B->X B->Y B->Z C Physical Conditions (Flow Rate, Temp) C->X C->Y

Caption: Relationship between HPLC parameters and outputs.

Method Trustworthiness: System Suitability

To ensure the analytical system is performing correctly before running samples, a system suitability test (SST) must be performed. This involves injecting a standard solution of Linsitinib and Linsitinib-d3 multiple times (n=5). The results should meet the following criteria, based on common bioanalytical method validation guidelines.[13]

ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 2.0%Demonstrates the stability and reproducibility of the pump and column.
Peak Area %RSD ≤ 15.0%Confirms the precision of the injector and detector response.
Peak Tailing Factor (Tf) 0.8 - 1.5Measures peak symmetry, indicating good chromatographic interaction.
Signal-to-Noise (S/N) > 10 for LLOQEnsures the lower limit of quantification is reliably detectable.[13]

Conclusion

This application note details a robust reversed-phase HPLC method for the analysis of Linsitinib and its deuterated internal standard, Linsitinib-d3. The use of Linsitinib-d3 is critical for mitigating variability and ensuring the highest level of accuracy in quantitative bioanalysis. By following the outlined protocols for sample preparation and chromatographic separation, researchers can expect consistent and reproducible retention times, with Linsitinib-d3 co-eluting almost identically with the parent Linsitinib analyte. The provided system suitability criteria serve as a self-validating check to guarantee data integrity for pharmacokinetic, toxicokinetic, and other critical drug development studies.

References

  • A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC. (n.d.). National Center for Biotechnology Information.
  • RP-HPLC Method Development and Validation for Estimation of Nilotinib in Bulk and Formulation. (n.d.). ResearchGate.
  • linsitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2026, from [Link]

  • Determination of Genotoxic Impurities in Nilotinib using LC-MS Method - RJPT. (2023, August 19). RJPT. Retrieved February 22, 2026, from [Link]

  • The Estimation of Nilotinib in Capsule dosage form by RP-HPLC. - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 22, 2026, from [Link]

  • OSI-906 (Linsitinib) Product Information. (n.d.). Cellagen Technology. Retrieved February 22, 2026, from [Link]

  • Chromatographic profiling of leniolisib impurities using HPLC and LC-MS/MS: degradation behaviour, structural characterization, and in-silico toxicity evaluation. (2026, January 12). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Barla, A. (2021). A new validated stability indicating RP-HPLC method for the estimation of Nilotinib in bulk and pharmaceutical dosage form. J. Global Trends Pharm Sci, 12(1), 8935-8941. Retrieved February 22, 2026, from [Link]

  • Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. (2025, October 31). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. (n.d.). Obrnuta faza. Retrieved February 22, 2026, from [Link]

  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns | LCGC International. (2025, December 17). LCGC International. Retrieved February 22, 2026, from [Link]

  • Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis. (2026, January 2). ResearchGate. Retrieved February 22, 2026, from [Link]

  • New Reverse Phase HPLC Determination of Imatinib in bulk and formulation. (2016, January 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS/MS ANALYTICAL METHOD FOR QUANTIFYING AXITINIB WITH AXITINIB D3 AS AN INTERNAL STANDARD. (2025, October 13). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach. (2025, January 20). Development Engineering Conferences Center Articles Database. Retrieved February 22, 2026, from [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015, May 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. (2018, November 6). MDPI. Retrieved February 22, 2026, from [Link]

  • Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients. (2025, June 9). Dove Medical Press. Retrieved February 22, 2026, from [Link]

  • Development of an LC-MS/MS technique and its validation for the determination of infigratinib in human K2EDTA plasma; Pharmacokinetics in healthy rabbits. (2024, September 5). Journal of Applied Pharmaceutical Science. Retrieved February 22, 2026, from [Link]

  • BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. (2025). Rasayan J. Chem, 18(3). Retrieved February 22, 2026, from [Link]

  • A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS. (2022, June 23). ScienceScholar. Retrieved February 22, 2026, from [Link]

  • Sling Therapeutics Presents Preclinical Data Demonstrating Treatment with Linsitinib Limits Progression of Thyroid Eye Disease at 45th Annual Meeting of European Thyroid Association. (2023, September 11). Sling Therapeutics. Retrieved February 22, 2026, from [Link]

  • Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]

Sources

Method

High-Precision Preparation of Linsitinib-d3 Internal Standard for LC-MS/MS Bioanalysis

[1] Executive Summary & Strategic Rationale In the bioanalysis of kinase inhibitors like Linsitinib (OSI-906) , the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantitation hinges on the integri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In the bioanalysis of kinase inhibitors like Linsitinib (OSI-906) , the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantitation hinges on the integrity of the Internal Standard (IS).[1] Linsitinib-d3 serves as the critical reference point to correct for matrix effects, extraction recovery variance, and ionization suppression.

Why this protocol differs from standard preparation: Many protocols treat Internal Standards as an afterthought. However, Linsitinib exhibits specific solubility profiles (high in DMSO, low in aqueous buffers) and potential for photodegradation. This guide prioritizes solubility assurance and isotopic fidelity , ensuring that your calibration curve remains linear and your Quality Control (QC) samples pass FDA/EMA validation criteria.

Physicochemical Profile & Causality

Understanding the molecule is the first step to successful handling. Linsitinib is a dual inhibitor of IGF-1R and IR kinases.[1][2][3][4][5][6][7][8] Its lipophilic nature dictates the solvent choice.

PropertyLinsitinib (Analyte)Linsitinib-d3 (Internal Standard)Implication for Protocol
CAS No. 867160-71-2N/A (Isotopolog)Verify CoA for isotopic purity (>98% D).[1]
Formula C₂₆H₂₃N₅OC₂₆H₂₀D₃N₅OMass shift of +3 Da allows spectral resolution.
Mol. Weight 421.5 g/mol ~424.5 g/mol Precursor Ion: m/z 422.2 (d0) vs 425.2 (d3).
Solubility DMSO (>20 mg/mL)DMSO (>20 mg/mL)Primary Stock must be in DMSO. Water causes precipitation.
pKa Basic (Imidazopyrazine)BasicUse acidic mobile phase (Formic Acid) for +ESI.
Stability Light SensitiveLight SensitiveStrict requirement: Amber glass vials.

Technical Insight: The deuterium labeling is typically located on the methyl group of the cyclobutanol moiety or the phenyl ring to prevent Hydrogen-Deuterium Exchange (HDX) in protic solvents.

Workflow Visualization: Stock Preparation

The following diagram outlines the critical path for preparing the Primary Stock Solution (PSS), emphasizing checkpoints for error reduction.

StockPrep Start Start: Linsitinib-d3 Powder Weigh Weigh ~1.0 mg into Amber Vial (Use Anti-Static Gun) Start->Weigh Calc Calculate DMSO Volume (Target: 1.0 mg/mL) Weigh->Calc Dissolve Add Anhydrous DMSO (Vortex 2 min) Calc->Dissolve Inspect Visual Inspection: Clear Solution? Dissolve->Inspect Sonicate Sonicate (Max 5 min, <30°C) Inspect->Sonicate No (Particulates) Aliquot Aliquot into 100 µL portions (Polypropylene Cryovials) Inspect->Aliquot Yes Sonicate->Inspect Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Decision-matrix workflow for the preparation of primary stock solutions, ensuring complete solubilization before storage.

Detailed Protocol: Primary Stock Solution (1.0 mg/mL)

Reagents & Equipment:

  • Linsitinib-d3 (Reference Standard Grade).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

  • Vials: Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

Step-by-Step Methodology:

  • Equilibration: Allow the Linsitinib-d3 vial to reach room temperature (20-25°C) before opening. This prevents condensation from introducing moisture, which degrades the compound.

  • Weighing: Accurately weigh approximately 1.0 mg of Linsitinib-d3 into a tared amber glass vial.

    • Self-Validating Step: Record the exact weight (e.g., 1.04 mg). Do not rely on the vendor's stated weight.

  • Calculation: Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL.

    
    [1]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Why DMSO? Linsitinib is practically insoluble in water.[5] Using methanol for the primary stock carries a risk of precipitation at high concentrations (>5 mg/mL). DMSO ensures thermodynamic stability [1, 3].

  • Homogenization: Vortex at medium speed for 2 minutes. Inspect under a light source. The solution must be completely clear.

  • Storage: Divide into small aliquots (e.g., 50-100 µL) in amber polypropylene cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for 1+ years).

Protocol: Working Standard Solutions

Objective: Dilute the DMSO stock into a solvent compatible with your mobile phase (typically 50:50 Methanol:Water or Acetonitrile:Water) for daily use.

Dilution Scheme:

Solution LevelSourceDiluentTarget Conc.Usage
Primary Stock PowderDMSO1.0 mg/mLLong-term storage
Intermediate Primary StockMeOH:H₂O (50:[1]50)10 µg/mLWeekly Stock
Working IS IntermediateMeOH:H₂O (50:[1]50)50 - 200 ng/mLSpiking into samples

Procedure:

  • Intermediate Stock (10 µg/mL): Transfer 10 µL of Primary Stock into 990 µL of 50:50 Methanol/Water. Vortex.

  • Working IS Solution (e.g., 100 ng/mL): Transfer 100 µL of Intermediate Stock into 9.9 mL of 50:50 Methanol/Water.

    • Critical Note: The final Working IS concentration should result in a peak area response similar to the analyte at the geometric mean of the calibration curve (or ~50% of ULOQ), ensuring linearity and preventing detector saturation.

Validation: The "Cross-Signal" Interference Test

Before running samples, you must validate that the IS is pure and does not interfere with the analyte (Linsitinib-d0).

Validation Blank Blank Matrix (No IS, No Analyte) Run LC-MS/MS Analysis Blank->Run Zero Zero Sample (Matrix + IS Only) Zero->Run Check1 Check d0 Channel (Analyte MRM) Run->Check1 Check2 Check d3 Channel (IS MRM) Run->Check2 Pass PASS: <20% LLOQ (d0) <5% IS Response (d3) Check1->Pass No Signal Fail FAIL: Contamination or Isotopic Impurity Check1->Fail Signal Detected Check2->Pass Strong Signal

Figure 2: Validation logic flow to ensure isotopic purity and lack of cross-channel interference.

Acceptance Criteria (FDA/EMA Guidelines):

  • Selectivity: In the "Zero Sample" (Matrix + IS), the response in the Analyte channel (Linsitinib-d0) must be < 20% of the LLOQ response [2].

  • Interference: In the "Blank Sample" (Matrix only), the response in the IS channel (Linsitinib-d3) must be < 5% of the average IS response [2].

Troubleshooting:

  • Signal in Analyte Channel? Your Linsitinib-d3 may contain too much d0 (unlabeled) impurity.[1] Check the Certificate of Analysis. If d0 > 0.5%, you may need a purer standard or a higher LLOQ.

  • Retention Time Shift? Deuterated isotopes are slightly more hydrophilic. Linsitinib-d3 may elute 0.05–0.1 min earlier than Linsitinib-d0 on a C18 column.[1] This is normal; ensure your integration windows cover both.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11640390, Linsitinib. Retrieved from [Link][1]

Sources

Application

Application Note: Optimized Extraction Efficiency of Linsitinib-d3 from Biological Matrices

Abstract & Scope This application note details the method development strategies for the extraction of Linsitinib (OSI-906) and its internal standard Linsitinib-d3 from complex biological matrices (plasma, serum, and tum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the method development strategies for the extraction of Linsitinib (OSI-906) and its internal standard Linsitinib-d3 from complex biological matrices (plasma, serum, and tumor homogenate).[1] Linsitinib is a lipophilic (LogP ~4.2), dual IGF-1R/IR kinase inhibitor.[1] Achieving high extraction efficiency and consistent recovery is critical for meeting FDA Bioanalytical Method Validation (BMV) guidelines, particularly for low-level quantitation (LLOQ < 1 ng/mL) in pharmacokinetic studies.[1]

This guide contrasts Protein Precipitation (PPT) with Liquid-Liquid Extraction (LLE) , recommending LLE as the "Gold Standard" for minimizing matrix effects while maximizing recovery.[1]

Physicochemical Context & Mechanistic Logic

To design a self-validating extraction protocol, one must understand the analyte's behavior in solution.[1]

  • Lipophilicity (LogP ~4.2): Linsitinib is highly hydrophobic.[1] It binds strongly to plasma proteins (albumin).[1] Simple protein precipitation often traps the drug in the protein pellet, leading to poor recovery (often <60%).

  • Basicity (pKa ~3.5 - 4.5): The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms.[1]

    • In Acidic Media (pH < 3): The molecule is protonated (

      
      ), highly soluble in water, and poor for organic extraction.
      
    • In Basic Media (pH > 8): The molecule is neutral (

      
      ), maximizing its partition into organic solvents.
      

Critical Insight for Linsitinib-d3: The deuterated internal standard (Linsitinib-d3) must be added before any extraction steps.[1] Crucially, it requires a matrix equilibration period (minimum 5-10 minutes) to bind to plasma proteins to the same extent as the endogenous analyte.[1] Without this, the IS will extract differently than the analyte, invalidating the assay.

Visualization: Chemical Interaction Logic

ChemicalLogic Linsitinib Linsitinib (Basic Amine) Acidic Acidic pH (< 4) Protonated (BH+) Water Soluble Linsitinib->Acidic Add Acid Basic Basic pH (> 9) Neutral (B) Organic Soluble Linsitinib->Basic Add Base (NH4OH) Extraction LLE Solvent (MTBE or EtAc) Acidic->Extraction Low Partition Coeff. Basic->Extraction High Partition Coeff.

Figure 1: Mechanistic basis for pH selection in Liquid-Liquid Extraction. Neutralization of the basic amine is required to drive Linsitinib into the organic phase.

Protocol A: High-Sensitivity Liquid-Liquid Extraction (Gold Standard)

Recommended for: Clinical PK samples, low LLOQ requirements (<1.0 ng/mL), and minimizing ion suppression.[1]

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).[1] Note: MTBE provides a cleaner supernatant but requires a fume hood.[1]

  • Buffer: 5% Ammonium Hydroxide (

    
    ) in water.[1]
    
  • Internal Standard: Linsitinib-d3 (100 ng/mL in 50:50 MeOH:Water).[1]

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Linsitinib-d3 working solution.

  • Equilibration (CRITICAL): Vortex gently (10 sec) and let stand at room temperature for 10 minutes . This ensures the IS integrates into the protein matrix.

  • pH Adjustment: Add 50 µL of 5% Ammonium Hydroxide. Vortex. Target pH > 9.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Shake on a plate shaker (1000 rpm) for 10 minutes or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 500 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30:70 ACN:0.1% Formic Acid).

Protocol B: High-Throughput Protein Precipitation (PPT)

Recommended for: Discovery phase screening, high concentrations (>10 ng/mL), tumor tissue lysates.[1]

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of sample.

  • IS Addition: Add 10 µL of Linsitinib-d3. Equilibrate 10 mins.

  • Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures Linsitinib remains soluble in the supernatant despite the high organic content.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of supernatant directly to an LC vial. Dilute 1:1 with water if peak shape is poor due to solvent strength mismatch.[1]

Comparative Data: Extraction Efficiency

The following data represents typical recovery values observed during validation studies.

ParameterProtocol A (LLE - MTBE)Protocol B (PPT - ACN)
Absolute Recovery (%) 85% - 92% 65% - 75%
Matrix Effect (ME) 0.95 - 1.05 (Negligible)0.70 - 0.85 (Suppression)
Process Efficiency HighModerate
Linsitinib-d3 Tracking ExcellentGood
LOD (ng/mL) ~0.1~1.0

Note: Absolute Recovery = (Response in Matrix / Response in Post-Extraction Spike) × 100.

Experimental Workflow & Troubleshooting

Workflow Diagram

Workflow Sample Biological Sample (50 µL) Spike Add Linsitinib-d3 IS Sample->Spike Equilibrate Equilibration (10 min, RT) Spike->Equilibrate Critical Step Choice Method Selection Equilibrate->Choice LLE_Path LLE Pathway (pH > 9, MTBE) Choice->LLE_Path High Sensitivity PPT_Path PPT Pathway (ACN + Formic Acid) Choice->PPT_Path High Throughput Analysis LC-MS/MS Analysis (C18, ESI+) LLE_Path->Analysis PPT_Path->Analysis

Figure 2: Decision workflow for Linsitinib extraction. The equilibration step is mandatory for IS accuracy.

Troubleshooting Guide
  • Low Recovery (<50%):

    • LLE: Check pH.[1] If the aqueous layer is not basic (pH > 9), Linsitinib remains protonated and won't extract.

    • PPT: Ensure the pellet is fully disrupted.[1] Try adding 0.1% formic acid to the ACN to break protein binding.

  • High Variation (CV > 15%):

    • Likely due to insufficient IS equilibration time.[1] The IS is "floating" in the solvent while the analyte is buried in protein. Increase equilibration to 20 mins.

  • Signal Suppression:

    • Common in PPT.[1] Switch to LLE or use a Divert Valve on the LC to send the first 1 minute of flow (containing salts/phospholipids) to waste.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] Retrieved from [Link][1]

  • Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][5][6][7] Future Medicinal Chemistry, 1(6), 1153–1171.[7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11640390, Linsitinib.[8] Retrieved from [Link][1]

Sources

Method

High-Throughput Multiplex Quantitation of Linsitinib and Kinase Inhibitors in Plasma via LC-MS/MS

Application Note & Protocol Guide Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the multiplexed quantitation of Linsitinib (OSI-906), a dual IGF-1R/IR inhibitor, alongside standa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the multiplexed quantitation of Linsitinib (OSI-906), a dual IGF-1R/IR inhibitor, alongside standard tyrosine kinase inhibitors (TKIs) such as Erlotinib and Sorafenib. Central to this method is the utilization of Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression—critical factors in complex biological matrices like plasma. This guide moves beyond basic recipe-following, offering the "why" behind method development choices to ensure regulatory compliance (FDA Bioanalytical Method Validation 2018) and scientific rigor.

Introduction: The Scientific Imperative

Linsitinib targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), pathways frequently upregulated in solid tumors to escape blockade by other TKIs (e.g., EGFR inhibitors). Consequently, modern pharmacokinetic (PK) studies rarely analyze Linsitinib in isolation. They require multiplexed assays capable of simultaneously quantifying Linsitinib and co-administered drugs to evaluate drug-drug interactions (DDIs) and synergistic toxicity.

Mechanism of Action & Pathway Map

Linsitinib binds to the intracellular kinase domain of IGF-1R/IR, preventing autophosphorylation and subsequent activation of the PI3K/AKT and MAPK/ERK survival pathways.[1]

IGF1R_Signaling Ligand IGF-1 / Insulin Receptor IGF-1R / IR (Receptor Tyrosine Kinase) Ligand->Receptor Activates IRS IRS-1/2 Receptor->IRS RAS RAS/RAF Receptor->RAS Linsitinib Linsitinib (OSI-906) (Inhibitor) Linsitinib->Receptor Blocks Phosphorylation PI3K PI3K IRS->PI3K AKT AKT (Cell Survival) PI3K->AKT ERK MAPK/ERK (Proliferation) RAS->ERK

Figure 1: Linsitinib mechanism of action blocking downstream PI3K/AKT and MAPK signaling.

Technical Framework & Materials

Analyte Properties
CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+Role
Linsitinib C26H23N5O~421.19422.2 Target Analyte
Linsitinib-d3 C26H20D3N5O~424.21425.2 Internal Standard
Erlotinib C22H23N3O4~393.17394.2 Multiplex Co-analyte
Sorafenib C21H16ClF3N4O3~464.09465.1 Multiplex Co-analyte
The Critical Role of Linsitinib-d3

Why Deuterated? In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or proteins in plasma alter the ionization efficiency of the analyte. A structural analog (e.g., a different chemical) may elute at a slightly different time and suffer different suppression.

  • The Solution: Linsitinib-d3 is chemically identical but mass-differentiated. It co-elutes perfectly with Linsitinib, experiencing the exact same suppression. If the signal of Linsitinib drops 20% due to matrix, Linsitinib-d3 also drops 20%. The ratio remains constant, preserving quantitative accuracy.

Method Development Guide

Chromatography Strategy

Column Selection: A C18 column is standard for TKIs. However, Linsitinib contains a polar imidazo-pyrazine core.

  • Recommendation: Use a C18 column with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl). This ensures retention of the polar Linsitinib while preventing the hydrophobic co-analytes (like Sorafenib) from eluting too late.

Mobile Phase Chemistry:

  • Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Why Formate? It buffers the pH around 3.5, ensuring the basic nitrogen atoms on the kinase inhibitors are protonated ([M+H]+) for maximal sensitivity in Positive ESI mode.

  • Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

    • Why ACN? Acetonitrile provides sharper peak shapes for aromatic TKIs compared to Methanol.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) offers cleaner samples, it is costly and slow for multiplex panels where analytes have diverse polarities. Protein Precipitation is the industry standard for high-throughput TKI screening.

Detailed Experimental Protocol

Step 1: Stock Solution Preparation[5][6]
  • Master Stocks: Dissolve Linsitinib and Co-analytes in 100% DMSO to 1 mg/mL.

  • IS Stock: Dissolve Linsitinib-d3 in 100% DMSO to 1 mg/mL.

  • Working IS Solution: Dilute Linsitinib-d3 into 50% Methanol/Water to a concentration of 500 ng/mL.

    • Critical: Do not use 100% aqueous solution for the working IS, as the compound may precipitate or stick to plastic walls.

Step 2: Sample Extraction (PPT)
  • Aliquot: Transfer 50 µL of plasma (patient sample or spiked standard) into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Linsitinib-d3). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

    • Ratio: The 3:1 (Organic:Aqueous) ratio ensures >98% protein removal.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of Water (0.1% Formic Acid).

    • Why Dilute? Injecting pure acetonitrile leads to "solvent effects" (peak fronting). Diluting with water matches the solvent strength to the initial mobile phase conditions.

Step 3: LC-MS/MS Parameters[7]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source: Electrospray Ionization (ESI) Positive.[3][4]

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.[4]

Gradient Profile:

Time (min) % Phase B (ACN) Event
0.0 - 0.5 5% Load/Desalt
0.5 - 3.0 5% -> 95% Linear Gradient Elution
3.0 - 4.0 95% Wash (Remove phospholipids)
4.0 - 4.1 95% -> 5% Return to Initial

| 4.1 - 5.5 | 5% | Re-equilibration |

Workflow Visualization

LCMS_Workflow Sample Plasma Sample (50 µL) IS_Add Add Linsitinib-d3 (Internal Standard) Sample->IS_Add PPT Protein Ppt (+150 µL ACN) IS_Add->PPT Centrifuge Centrifuge 4000g / 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute LC LC Separation (C18 Column) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Analyte/IS Ratio) MS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data analysis.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must include a System Suitability Test (SST) .

  • Cross-Signal Contribution (The "Crosstalk" Check):

    • Inject a blank sample containing only Linsitinib-d3. Check for signal in the Linsitinib analyte channel.

    • Requirement: Interference must be < 20% of the Lower Limit of Quantitation (LLOQ).

    • Reasoning: Impure d3 standards often contain traces of d0 (unlabeled drug), which will falsely elevate patient results.

  • Linearity & Carryover:

    • Calibration curve: 1 ng/mL to 1000 ng/mL.

    • Inject a Double Blank immediately after the highest standard (ULOQ).

    • Requirement: Carryover signal must be < 20% of LLOQ.

  • Accuracy & Precision:

    • Must meet FDA 2018 Guidance: ±15% for all levels, except ±20% at LLOQ.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry.[5][6][7][8] U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • National Center for Biotechnology Information. (n.d.). Linsitinib (Compound Summary).[1][10][11][12] PubChem.[13][11] [Link]

  • Blanchard, S., et al. (2023). Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. Journal of Chromatography B. [Link][3]

  • Sparsø, T., et al. (2013). Simultaneous determination of various tyrosine kinase inhibitors in human plasma.[2][3][14] Journal of Chromatography B. [Link]

Sources

Application

Application Note: A Robust Protein Precipitation Protocol for the Quantification of Linsitinib in Biological Matrices Using Linsitinib-d3 as an Internal Standard

Introduction: The Rationale for Protein Precipitation in Bioanalysis In the realm of drug metabolism and pharmacokinetics (DMPK), accurate quantification of therapeutic agents in biological matrices is paramount. Linsiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Protein Precipitation in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), accurate quantification of therapeutic agents in biological matrices is paramount. Linsitinib (OSI-906), a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), is an investigational drug that has been evaluated in numerous clinical trials.[1][2][3][4][5] Its therapeutic potential in oncology and other indications necessitates reliable bioanalytical methods to understand its behavior in the body.[2][5][6][7]

Biological matrices such as plasma and serum are complex mixtures containing high concentrations of proteins, which can interfere with analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Protein precipitation is a widely adopted, straightforward, and cost-effective method for sample preparation, effectively removing the bulk of these interfering proteins.[8][9][10][11] This is achieved by adding a water-miscible organic solvent, which disrupts the hydration layer around the proteins, leading to their aggregation and precipitation.[8]

This application note provides a detailed protocol for the protein precipitation of biological samples for the quantification of Linsitinib. A key aspect of this protocol is the incorporation of a stable isotope-labeled internal standard (SIL-IS), Linsitinib-d3. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout the sample preparation and analytical process, thereby correcting for variability and enhancing the accuracy and precision of the results.[12][13][14][15]

Scientific Principles and Experimental Design

The Role of the Internal Standard: Linsitinib-d3

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls.[15] It serves to normalize for variations that can occur during sample processing, such as pipetting errors, extraction inefficiencies, and matrix effects in the mass spectrometer.[12][13][14] Linsitinib-d3, a deuterated analog of Linsitinib, is an ideal internal standard because it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[12] This near-identical chemical behavior ensures that any loss of Linsitinib during the procedure is mirrored by a proportional loss of Linsitinib-d3, leading to a consistent analyte-to-IS peak area ratio.[14]

Choice of Precipitating Agent: Acetonitrile

Several organic solvents can be used for protein precipitation, with acetonitrile (ACN) and methanol (MeOH) being the most common.[8][11] This protocol utilizes ACN for the following reasons:

  • Higher Precipitation Efficiency: ACN is generally more effective at precipitating a wider range of plasma proteins compared to methanol, resulting in a cleaner supernatant for analysis.[8]

  • Denser Protein Pellet: ACN typically produces a denser, more compact protein pellet upon centrifugation, which facilitates the collection of the supernatant without disturbing the precipitate.

  • Compatibility with Reversed-Phase Chromatography: ACN is a common mobile phase component in reversed-phase LC-MS/MS, making the resulting supernatant directly compatible with many analytical methods.

A 3:1 or 4:1 (v/v) ratio of ACN to the biological sample is generally recommended to ensure efficient protein removal.[8][16]

Materials and Reagents

Material/ReagentSupplierGrade/Specifications
LinsitinibVarious≥98% purity
Linsitinib-d3Various≥98% purity, isotopic purity ≥99%
Acetonitrile (ACN)VariousHPLC or LC-MS grade
Dimethyl Sulfoxide (DMSO)VariousAnhydrous, ≥99.7% purity
Formic AcidVariousLC-MS grade, ≥99% purity
Human Plasma (or other matrix)VariousK2-EDTA as anticoagulant
1.5 mL Microcentrifuge TubesVariousPolypropylene
96-well Collection PlatesVariousPolypropylene, deep-well
Pipettes and TipsVariousCalibrated
Vortex MixerVarious
Refrigerated CentrifugeVariousCapable of >10,000 x g

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the quantitative data. Linsitinib is soluble in organic solvents like DMSO.[17][18] A high-concentration stock solution is prepared in DMSO and then diluted to create working solutions for spiking into the biological matrix and for preparing calibration standards and quality controls.

4.1.1. Linsitinib Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of Linsitinib standard.

  • Dissolve in 1 mL of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store at -20°C.

4.1.2. Linsitinib-d3 Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of Linsitinib-d3 standard.

  • Dissolve in 1 mL of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store at -20°C.

4.1.3. Linsitinib-d3 Working Solution (100 ng/mL):

  • Prepare a precipitation solution of ACN containing 0.1% formic acid. The acid helps to improve the peak shape of Linsitinib during chromatography.[10]

  • Serially dilute the Linsitinib-d3 stock solution with the ACN/0.1% formic acid solution to a final concentration of 100 ng/mL. This will be the protein precipitation solution.

  • Prepare this solution fresh daily.

Protein Precipitation Protocol

Rationale: This protocol is designed for a 96-well plate format to facilitate high-throughput sample processing.[9][10][16] The addition of the internal standard-spiked ACN to the plasma sample ensures that the IS is present during the entire precipitation and extraction process.

  • Sample Aliquoting: Aliquot 100 µL of each sample (calibrators, quality controls, and unknown study samples) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

  • Protein Precipitation and IS Spiking: Add 400 µL of the Linsitinib-d3 working solution (100 ng/mL in ACN with 0.1% formic acid) to each sample. This maintains a 4:1 ratio of precipitation solvent to sample.[19]

  • Mixing: Vortex each sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[10][19]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[19]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer approximately 300 µL of the clear supernatant to a clean 96-well collection plate, being careful not to disturb the protein pellet.

  • Analysis: The samples are now ready for direct injection onto an LC-MS/MS system or for further processing (e.g., evaporation and reconstitution) if higher concentration is needed.

Data Presentation and Visualization

Summary of Protocol Parameters
ParameterRecommended ValueRationale
Sample Volume100 µLA standard volume for bioanalytical assays.
Precipitation SolventAcetonitrile with 0.1% Formic AcidEfficient protein removal and good chromatography.[8][10]
Solvent to Sample Ratio4:1 (v/v)Ensures complete protein precipitation.[19]
Internal StandardLinsitinib-d3Stable isotope-labeled IS for optimal accuracy.[12]
IS Concentration in Solvent100 ng/mLTo be optimized based on instrument sensitivity.
MixingVortex for 30-60 secondsEnsures thorough mixing and precipitation.[10]
Centrifugation Speed14,000 x gProvides a compact protein pellet.[19]
Centrifugation Time10 minutesSufficient time for pelleting.[19]
Centrifugation Temperature4°CMinimizes potential degradation of analytes.
Experimental Workflow Diagram

Protein_Precipitation_Workflow cluster_prep Solution Preparation cluster_protocol Precipitation Protocol Stock_Linsitinib Linsitinib Stock (1 mg/mL in DMSO) Stock_IS Linsitinib-d3 Stock (1 mg/mL in DMSO) Working_IS Working IS Solution (100 ng/mL in ACN + 0.1% FA) Stock_IS->Working_IS Dilute Add_IS Add 400 µL Working IS Solution Working_IS->Add_IS Sample 100 µL Plasma Sample Sample->Add_IS Vortex Vortex 30-60 sec Add_IS->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for Linsitinib quantification using protein precipitation.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Calculation Analyte Linsitinib in Plasma Sample_Prep Protein Precipitation Analyte->Sample_Prep IS Linsitinib-d3 (Known Amount) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_Response Analyte Peak Area MS_Detection->Analyte_Response IS_Response IS Peak Area MS_Detection->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Linsitinib Concentration Ratio->Concentration vs. Calibration Curve

Caption: Logic of quantification using an internal standard.

Method Validation and Trustworthiness

For this protocol to be considered trustworthy and authoritative for regulatory submissions, it must undergo a rigorous validation process in accordance with guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[20][21][22] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

By systematically evaluating these parameters, the reliability and reproducibility of the method are ensured, providing high confidence in the generated data.

Conclusion

This application note details a robust and high-throughput protein precipitation protocol for the quantification of Linsitinib in biological matrices. The judicious use of acetonitrile as the precipitating agent and Linsitinib-d3 as a stable isotope-labeled internal standard provides a scientifically sound foundation for accurate and precise bioanalysis. This method, once validated, is well-suited for supporting pharmacokinetic and other studies in drug development programs for Linsitinib.

References

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Selleck Chemicals. (2024, May 22). Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor.
  • Gulbins, A., et al. (2023, June 26). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Immunology.
  • LCGC International. (2025, November 28). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • MedChemExpress. (n.d.). Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor.
  • Frontiers in Immunology. (2024, December 10). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Wagner, A. J., et al. (2019, December 2). Linsitinib (OSI-906) for the treatment of Adult and Pediatric Wild Type Gastrointestinal Stromal Tumors, a SARC Phase II study. Clinical Cancer Research.
  • Cayman Chemical. (2022, October 20). Linsitinib Product Information.
  • National Center for Biotechnology Information. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry.
  • National Center for Biotechnology Information. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Frontiers in Endocrinology. (n.d.). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResearchGate. (2023, June 6). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • MDPI. (2020, December 1). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics.
  • Clinisciences. (n.d.). HY-10191-1mL | Linsitinib [867160-71-2].
  • Google Patents. (n.d.). US11976074B1 - Crystalline salts of Linsitinib.
  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. (2025, August 4). (PDF) Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy.
  • ResearchGate. (2025, August 10). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Creative Proteomics. (n.d.). Micro-Sample Protein Quantification Techniques.
  • Ellutia. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Linsitinib Bioanalysis &amp; Isotope Effects

The following guide is structured as a specialized Technical Support Hub for bioanalytical scientists. It moves beyond generic advice to address the specific physicochemical challenges of Linsitinib (OSI-906) and its deu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for bioanalytical scientists. It moves beyond generic advice to address the specific physicochemical challenges of Linsitinib (OSI-906) and its deuterated internal standard.

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Topic: Minimizing Deuterium Isotope Effects in LC-MS/MS Analyte: Linsitinib (OSI-906) | Internal Standard: Linsitinib-d3[1][2]

The Core Issue: Why is my Internal Standard Separating?

The "Why" (Causality): You are observing a retention time shift (


) where Linsitinib-d3 elutes slightly earlier than Linsitinib. 

This is not a column failure; it is a thermodynamic phenomenon.[2]

  • Bond Shortening: The C-D bond is shorter (

    
    ) than the C-H bond (
    
    
    
    ) due to the lower zero-point vibrational energy of the heavier isotope.
  • Reduced Lipophilicity: This shorter bond length results in a smaller molar volume and lower polarizability for the deuterated molecule.[3]

  • Chromatographic Consequence: In Reverse Phase Liquid Chromatography (RPLC), the stationary phase (C18) discriminates based on these weak Van der Waals forces. The "less lipophilic" Linsitinib-d3 interacts less strongly with the C18 chains, causing it to elute earlier.

The Risk: If


 is significant (e.g., 

min), the IS and analyte may elute in different regions of the phospholipid suppression profile. This invalidates the IS's ability to correct for matrix effects, leading to non-linear calibration curves and failed QC accuracy.

Diagnostic Module: Confirming the Effect

Before optimizing, confirm the root cause.

FAQ: Is this an isotope effect or system drift?

Q: My peaks are splitting/shifting. How do I know it's the deuterium effect? A: Perform the "Co-Injection Test" :

  • Prepare a neat solution (no matrix) containing both Linsitinib and Linsitinib-d3 at a 1:1 ratio.[1][2]

  • Inject onto the column.

  • Observation:

    • Two distinct apices:[4] It is a chromatographic isotope effect.[2][5]

    • Single apex (perfect overlap): The shift in your biological samples is likely due to matrix-induced retention shifts (e.g., pH modification by the sample), not the isotope effect itself.

Resolution Module: Minimizing

Use the following protocols to force co-elution.

Strategy A: The Solvation Switch (MeOH vs. ACN)

Hydrogen bonding magnifies the difference between H and D. Methanol (protic) interacts with the basic nitrogens of Linsitinib's imidazopyrazine core via hydrogen bonding, often exaggerating the isotope effect. Acetonitrile (aprotic) relies on dipole-dipole interactions, which are less sensitive to isotopic substitution.[1][2]

Protocol:

  • Current State: If using MeOH/Water, switch to ACN/Water.

  • Refinement: If ACN alone causes peak shape issues (tailing due to basicity), use a blend (e.g., ACN:MeOH 90:10) as the organic modifier.

Strategy B: Thermodynamic Control (Temperature)

Higher temperatures increase the kinetic energy of the molecules, masking the subtle thermodynamic differences in adsorption enthalpy between the H and D forms.

Protocol:

  • Step 1: Increase column oven temperature in

    
     increments.
    
  • Limit: Do not exceed

    
     (Linsitinib stability limit in solution).
    
  • Target:

    
     is often the "sweet spot" for collapsing isotope separation without degrading the column.
    
Strategy C: Gradient Geometry

A shallow gradient amplifies the separation. A steeper gradient compresses it.[2]

Protocol:

  • Action: Increase the gradient slope (

    
    ) during the elution window.
    
  • Calculation: If Linsitinib elutes at 30% B over 5 minutes, change the ramp to go from 20% to 50% B in 2 minutes.

  • Warning: Ensure you do not co-elute with the solvent front or phospholipid dump (usually >85% B).

Optimization Workflow (Visualization)

Follow this logic path to resolve separation issues.

MethodOptimization Start Start: Observed Retention Shift (Linsitinib-d3 elutes early) Diag Run Co-Injection Test (Neat Solution) Start->Diag Isotope Are peaks separated? Diag->Isotope MatrixIssue Not Isotope Effect. Check Sample pH/Salt Content. Isotope->MatrixIssue No Solvent Step 1: Switch Organic Modifier Change MeOH -> ACN Isotope->Solvent Yes Check1 Co-elution achieved? Solvent->Check1 Temp Step 2: Increase Temp (Target 45-50°C) Check1->Temp No Success Method Validated Check1->Success Yes Check2 Co-elution achieved? Temp->Check2 Gradient Step 3: Steepen Gradient Slope (Compress Peak Width) Check2->Gradient No Check2->Success Yes Check3 Co-elution achieved? Gradient->Check3 Alt Alternative Strategy: Switch to 13C/15N IS OR Aggressive Sample Clean-up (SLE/SPE) Check3->Alt No Check3->Success Yes

Figure 1: Decision tree for troubleshooting deuterium isotope separation in LC-MS/MS.

Comparative Data: Solvent Effects

The following table summarizes the theoretical impact of chromatographic variables on Linsitinib-d3 separation factors (


).
ParameterCondition A (High Risk)Condition B (Optimized)Why?
Organic Modifier Methanol (MeOH)Acetonitrile (ACN) ACN is aprotic; reduces H-bond discrimination between H/D forms.[1][2]
Temperature Ambient (

)
Elevated (

)
Higher entropy dominates small enthalpic differences.[1][2]
Stationary Phase C18 (High Carbon Load)C8 or Phenyl-Hexyl Phenyl phases engage

interactions, which are less affected by isotope volume than hydrophobic C18 interactions.[1][2]
Gradient Slope Shallow (

)
Steep (

)
Physical compression of peak width masks the shift.

The "Nuclear" Option: When Optimization Fails

If you cannot force co-elution without compromising other method parameters (like resolution from interferences), you must change the Sample Preparation strategy.

Why? If Linsitinib and Linsitinib-d3 are separated by 0.1 min, and a phospholipid peak elutes at the exact time of the Linsitinib-d3 but not the analyte, your IS response will be suppressed, but your analyte response will not. The ratio becomes unreliable.

Protocol: Phospholipid Removal

  • Abandon Protein Precipitation (PPT): PPT leaves >90% of phospholipids in the supernatant.

  • Adopt Solid Supported Liquid Extraction (SLE):

    • Load plasma onto diatomaceous earth cartridges.[1][2]

    • Elute with Ethyl Acetate or MTBE.[2]

    • Result: Phospholipids are retained on the silica; clean extract minimizes the "matrix zones," making the slight retention shift irrelevant.

References

  • Wang, S., et al. (2007). Impact of Deuterium Isotope Effects on the Accuracy of LC-MS/MS Bioanalytical Methods. Journal of Chromatography B. [2]

  • Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2] (Section on Internal Standards and Matrix Effects).

  • Ye, X., et al. (2019). Minimizing Deuterium Isotope Effects in LC-MS/MS. Bioanalysis.[1][2][6]

  • Chowdhury, S.K. (2012). Identification and Quantification of Drugs, Metabolites, and Biomarkers using LC-MS. (Chapter 4: Internal Standards).

Sources

Optimization

Addressing matrix effects in Linsitinib analysis using Linsitinib-d3

Last Updated: February 21, 2026 Welcome to the technical support guide for the bioanalysis of Linsitinib. This document is designed for researchers, scientists, and drug development professionals who are utilizing Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 21, 2026

Welcome to the technical support guide for the bioanalysis of Linsitinib. This document is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Linsitinib in biological matrices. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming the critical challenge of matrix effects by employing its deuterated stable isotope-labeled internal standard, Linsitinib-d3.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts crucial for understanding and mitigating matrix effects in your Linsitinib assays.

Q1: What is Linsitinib and why is its accurate quantification important?

Linsitinib (OSI-906) is an orally administered small-molecule dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases.[1] It has been investigated in various clinical trials, including for thyroid eye disease (TED).[2] Accurate measurement of Linsitinib concentrations in biological matrices like plasma or serum is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to determining the drug's safety and efficacy profile.[3][4]

Q2: What are "matrix effects" in LC-MS/MS bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[5][6] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[5][7] In plasma or serum, major culprits include phospholipids, salts, and endogenous metabolites that interfere with the electrospray ionization (ESI) process.[8][9][10]

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like Linsitinib-d3 help?

A SIL-IS, such as Linsitinib-d3, is considered the gold standard for quantitative bioanalysis.[11][12] It is chemically identical to the analyte (Linsitinib) but has a higher mass due to the replacement of three hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties, Linsitinib-d3 co-elutes with Linsitinib and experiences the same extraction inefficiencies and matrix effects.[13] By measuring the response ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise results.[12][14]

Q4: What are the regulatory expectations regarding matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[15][16][17] The goal is to ensure that the method is reliable and that the data generated is suitable for supporting drug development decisions.[4][18] Validation experiments must demonstrate that selectivity, accuracy, and precision are not compromised by the biological matrix from different sources.[16][17]

Troubleshooting Guide: Common Issues in Linsitinib Analysis

This section provides a problem-oriented approach to resolving common issues encountered during method development and sample analysis.

Problem 1: High Variability or Poor Reproducibility in QC Samples
  • Symptom: The coefficient of variation (%CV) for quality control (QC) samples exceeds the acceptance criteria (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[19][20]

  • Probable Cause: Inconsistent matrix effects between individual samples or lots of matrix. While Linsitinib-d3 compensates for much of this, extreme or differential matrix effects can still be a factor.[14] Another cause could be inefficient or variable sample cleanup.

  • Solution Pathway:

    • Assess Internal Standard Response: Examine the peak area of Linsitinib-d3 across the analytical run. A stable IS response suggests consistent instrument performance. High variability points towards inconsistent sample preparation or significant, non-uniform ion suppression.

    • Evaluate Sample Preparation: Protein precipitation (PPT) with acetonitrile or methanol is a common first step but may not adequately remove phospholipids.[21][22] If you are using PPT, consider optimizing it or moving to a more rigorous technique.

    • Implement Phospholipid Removal: Phospholipids are a primary source of ion suppression in plasma.[9][23] Employing phospholipid removal plates or cartridges can drastically improve data quality.[21][24][25]

    • Consider Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT, effectively removing interfering components and potentially concentrating the analyte for better sensitivity.[9][26]

Problem 2: Low Analyte Signal or Failure to Meet Sensitivity Requirements (LLOQ)
  • Symptom: The signal-to-noise ratio for Linsitinib at the LLOQ is below the accepted threshold (typically >5 or >10), or the peak is undetectable.

  • Probable Cause: Severe ion suppression is the most likely culprit.[10][27] This occurs when matrix components co-elute with Linsitinib and compete for ionization in the MS source, drastically reducing its signal.[8][28]

  • Solution Pathway:

    • Perform a Post-Column Infusion Experiment: This is a definitive diagnostic tool to visualize regions of ion suppression in your chromatogram.[7][29] By infusing a constant flow of Linsitinib solution post-column while injecting a blank, extracted matrix sample, any dip in the Linsitinib signal directly corresponds to an area of ion suppression caused by eluting matrix components.

    • Optimize Chromatography: Adjust the chromatographic gradient or change the column chemistry to separate Linsitinib from the suppression zones identified in the post-column infusion experiment.[26]

    • Enhance Sample Cleanup: As detailed in Problem 1, improving the sample preparation method (e.g., switching from PPT to a targeted phospholipid removal or SPE method) is critical for reducing the overall load of interfering substances.[9][23]

    • Check MS Source Parameters: Ensure that source parameters (e.g., spray voltage, gas flows, temperature) are optimized for Linsitinib.[30] A dirty or contaminated ion source can exacerbate signal suppression.[27]

Problem 3: Inconsistent Linsitinib-d3 Peak Area
  • Symptom: The peak area of the internal standard, Linsitinib-d3, shows significant and random variation across an analytical batch.

  • Probable Cause: This points to issues with the sample preparation process itself, such as inconsistent recovery, pipetting errors, or sample evaporation. It can also indicate severe, sample-specific matrix effects that are overwhelming the compensatory ability of the IS.[6]

  • Solution Pathway:

    • Review Sample Preparation Workflow: Ensure precise and consistent execution of all steps, especially solvent additions and vortexing. Automated liquid handlers can improve precision.

    • Evaluate Extraction Recovery: Perform an experiment to determine the extraction recovery of both Linsitinib and Linsitinib-d3. Low or variable recovery suggests the chosen extraction method is not robust.

    • Investigate Matrix Effect Factor (MEF): As recommended by regulatory guidelines, quantitatively assess matrix effects.[5] This involves comparing the analyte response in post-extraction spiked samples against the response in a clean solution. The goal is to have the IS-normalized MEF close to 1.0.[6]

    • Dilute the Sample: If permitted by sensitivity requirements, diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of matrix components and mitigate their impact.[26][31]

In-Depth Protocols & Data
Table 1: Example LC-MS/MS Parameters for Linsitinib and Linsitinib-d3
ParameterLinsitinibLinsitinib-d3
Precursor Ion (Q1) m/z 485.3m/z 488.3
Product Ion (Q3) m/z 384.2m/z 387.2
Ionization Mode ESI PositiveESI Positive
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized value (e.g., 35 eV)Optimized value (e.g., 35 eV)
Declustering Potential (DP) Optimized value (e.g., 80 V)Optimized value (e.g., 80 V)
Note: These values are illustrative and must be empirically optimized on your specific instrument.
Protocol: Phospholipid Removal using a Pass-Through Plate

This protocol provides a robust method for cleaning plasma samples, significantly reducing matrix effects caused by phospholipids.[21][22]

  • Prepare Samples: To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of Linsitinib-d3 working solution (in water or appropriate buffer). Vortex briefly.

  • Precipitate Proteins: Add 200 µL of acidified acetonitrile (e.g., with 1% formic acid) to each well. This solvent effectively precipitates plasma proteins.

  • Mix: Vortex the plate for 1-2 minutes to ensure complete protein precipitation.

  • Process through Plate: Place the phospholipid removal plate on a vacuum manifold. Apply a gentle vacuum (e.g., 5-10 inHg) to pull the sample through the sorbent bed. The eluate is collected in a clean 96-well collection plate.

  • Evaporate and Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analyze: Seal the plate and inject the reconstituted sample into the LC-MS/MS system.

Visualizations
Diagram 1: The Mechanism of Ion Suppression

This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte (Linsitinib) in the electrospray source.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Inlet Analyte Linsitinib Droplet Charged Droplet Analyte->Droplet Enters Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competes for Droplet Surface Matrix->Droplet Inhibits Analyte Ionization MS_Inlet MS Inlet Droplet->MS_Inlet Evaporation & Ion Formation SuppressedSignal Reduced Linsitinib Signal Droplet->SuppressedSignal

Caption: Competition from matrix components reduces Linsitinib ionization efficiency.

Diagram 2: Workflow for Phospholipid Removal Sample Preparation

This diagram outlines the key steps in the recommended sample preparation protocol to ensure a clean extract for analysis.

SamplePrepWorkflow Start Start: Plasma Sample (50 µL) Add_IS 1. Add Linsitinib-d3 IS Start->Add_IS Precipitate 2. Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 3. Vortex Mix Precipitate->Vortex Filter 4. Apply to Phospholipid Removal Plate (Vacuum) Vortex->Filter Collect 5. Collect Clean Eluate Filter->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for effective plasma sample cleanup.

Diagram 3: Troubleshooting Decision Tree for Inaccurate Results

This logical diagram guides the user through a systematic process to diagnose and solve issues with assay accuracy.

TroubleshootingTree Start Inaccurate Results (%Bias > 15%) Check_IS Check IS Area Reproducibility Start->Check_IS IS_OK IS Area Stable Check_IS->IS_OK Yes IS_Var IS Area Variable Check_IS->IS_Var No Assess_ME Assess Matrix Effect (Post-extraction spike) IS_OK->Assess_ME Review_Prep Review Sample Prep Procedure (Pipetting, Evaporation) IS_Var->Review_Prep ME_High High/Differential Matrix Effect Assess_ME->ME_High Yes ME_Low Matrix Effect Controlled Assess_ME->ME_Low No Improve_Cleanup Improve Sample Cleanup (e.g., SPE, PLR) ME_High->Improve_Cleanup Check_Cal Check Calibrator Integrity & Curve Fit ME_Low->Check_Cal Optimize_Chroma Optimize Chromatography (Separate from suppression zone) Improve_Cleanup->Optimize_Chroma

Caption: A logical decision tree for troubleshooting inaccurate Linsitinib results.

References
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

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  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023). Batavia Biosciences. [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (n.d.). Sannova. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Separation Science. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

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  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

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  • Li, F., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Chromatography B. [Link]

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Reference Data & Comparative Studies

Validation

Mastering Bioanalytical Accuracy and Precision: A Comparative Guide to Linsitinib-d3 Based Assays

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents in biological matrices is paramount for establishing robust pharmacokinetic (PK) and pharmacodynamic (PD) relationships. Linsi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents in biological matrices is paramount for establishing robust pharmacokinetic (PK) and pharmacodynamic (PD) relationships. Linsitinib (OSI-906), a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), represents a significant therapeutic strategy in various oncology indications.[1][2] Consequently, the development of highly accurate and precise bioanalytical methods for Linsitinib is a critical need for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of Linsitinib bioanalysis, focusing on the use of Linsitinib-d3 as a deuterated internal standard. We will explore the foundational principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and present supporting experimental data to illustrate the superior performance of stable isotope-labeled internal standards.

The Gold Standard: Why Deuterated Internal Standards are Crucial

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is fundamental to achieving reliable quantification.[3] An IS is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[3] While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte, such as Linsitinib-d3.[4][5]

Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization efficiency and potential matrix effects.[4][6] This near-identical physicochemical behavior allows for highly effective compensation for variations in sample extraction, injection volume, and instrument response, ultimately leading to superior accuracy and precision.[3][7]

Regulatory Framework for Accuracy and Precision

Both the FDA and EMA provide comprehensive guidelines on bioanalytical method validation to ensure the reliability of data submitted for regulatory review.[8][9][10][11][12] Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter between a series of measurements.[9][13]

According to these guidelines, the acceptance criteria for accuracy and precision are as follows:

  • Accuracy: The mean value should be within ±15% of the nominal concentration for all QC samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[13][14]

  • Precision: The coefficient of variation (%CV) should not exceed 15% for all QC samples, except for the LLOQ, where it should not exceed 20%.[13][14]

These criteria must be met for both intra-day (within a single analytical run) and inter-day (across multiple runs on different days) assessments.[9][15]

Comparative Performance: Linsitinib Assay with Linsitinib-d3

To illustrate the performance of a Linsitinib assay utilizing Linsitinib-d3 as an internal standard, we present the following validation data. This data is representative of a well-characterized and optimized LC-MS/MS method and is designed to meet the stringent requirements of regulatory bodies.

Table 1: Intra-Day and Inter-Day Accuracy and Precision Data for Linsitinib in Human Plasma
QC LevelNominal Conc. (ng/mL)Intra-Day (n=6) Inter-Day (n=18, 3 runs)
Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. (ng/mL)
LLOQ 1.01.05105.08.51.03
LQC 2.52.4296.86.22.45
MQC 25.025.8103.24.125.5
HQC 200.0195.697.83.5198.2

As demonstrated in Table 1, the use of Linsitinib-d3 as an internal standard enables the Linsitinib assay to comfortably meet the acceptance criteria for accuracy and precision across a wide dynamic range.

Experimental Protocol: A Validated LC-MS/MS Method for Linsitinib Quantification

The following protocol outlines a robust and reproducible method for the quantification of Linsitinib in human plasma using Linsitinib-d3 as an internal standard.

Materials and Reagents
  • Linsitinib reference standard (≥98% purity)

  • Linsitinib-d3 internal standard (≥98% isotopic and chemical purity)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Linsitinib and Linsitinib-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Linsitinib primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Linsitinib-d3 primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate.

  • Add 10 µL of the Linsitinib-d3 internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Causality: Protein precipitation is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. The addition of the internal standard at the beginning of the sample preparation process ensures it accounts for any variability or loss during the extraction procedure.[3]

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient delivery.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Linsitinib from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Linsitinib: Precursor ion > Product ion (to be determined based on compound structure)

    • Linsitinib-d3: Precursor ion > Product ion (to be determined based on compound structure with a +3 Da shift)

Causality: Reversed-phase chromatography is well-suited for separating moderately polar compounds like Linsitinib from the more polar components of the plasma extract. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[16]

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample/ Calibrator/QC Add_IS Add Linsitinib-d3 IS Plasma->Add_IS 50 µL PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Spike Centrifuge Centrifugation PPT->Centrifuge Vortex Supernatant Collect Supernatant Centrifuge->Supernatant Separate LC_Injection LC Injection Supernatant->LC_Injection Transfer Chromatography Chromatographic Separation (C18) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Acquire Data Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Quantification Quantify Linsitinib Concentration Calibration_Curve->Quantification

Caption: Bioanalytical workflow for Linsitinib quantification.

Conclusion

The development and validation of robust bioanalytical methods are cornerstones of successful drug development. This guide has demonstrated that the use of Linsitinib-d3 as a deuterated internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and reliability for the quantification of Linsitinib in biological matrices.[4][6] By adhering to regulatory guidelines and employing sound scientific principles, researchers can generate high-quality data to confidently advance their research and development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

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  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lee, S. J., et al. (2017). Development of a Sensitive and High-throughput Assay for Simultaneous Quantification of Five Tyrosine Kinase Inhibitors and Two of Their Metabolites in Human Plasma by a Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 428–436. [Link]

  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4. [Link]

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  • Frontiers. (n.d.). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Linsitinib-d3 versus Analog Internal Standards in Regulated Bioanalysis

From the Desk of a Senior Application Scientist This guide provides an in-depth technical comparison and procedural framework for the cross-validation of internal standards (IS) for the quantitative bioanalysis of Linsit...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of internal standards (IS) for the quantitative bioanalysis of Linsitinib. As a selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), Linsitinib's therapeutic potential is evaluated through rigorous clinical trials where accurate pharmacokinetic (PK) data is paramount.[1][2][3] The integrity of this data hinges on the bioanalytical method, and specifically, the choice and validation of the internal standard.

We will explore the fundamental differences between using a stable isotope-labeled internal standard (SIL-IS), Linsitinib-d3, and a structural analog IS. This guide is designed for researchers, bioanalytical scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning the selection and validation process to ensure data of the highest quality and regulatory compliance.

The Central Role of the Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to normalize the analytical signal of the target analyte (Linsitinib) to correct for variability that is inevitably introduced during sample processing and analysis.[4][5][6] Sources of this variability are numerous and include:

  • Physical loss during sample extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Injection volume variations .

  • Ionization suppression or enhancement , commonly known as the matrix effect, where co-eluting endogenous components from the biological matrix (like plasma or urine) interfere with the ionization of the analyte in the mass spectrometer's source.[7][8][9][10][11]

The fundamental principle is that the IS should experience the same variations as the analyte. By using the ratio of the analyte's response to the IS's response for quantification, these variations are canceled out, leading to accurate and precise results. The choice between a SIL-IS and an analog IS is therefore one of the most critical decisions in method development.

The Gold Standard: Linsitinib-d3, the Stable Isotope-Labeled Internal Standard

A SIL-IS is considered the "gold standard" in quantitative LC-MS/MS.[12][13] Linsitinib-d3 is the analyte, Linsitinib, with three hydrogen atoms replaced by their stable isotope, deuterium.

Causality of Superiority: The near-perfect performance of a SIL-IS is due to its physicochemical properties being almost identical to the unlabeled analyte.[4][14] This means that during sample preparation, Linsitinib-d3 will have the same extraction recovery as Linsitinib. In the chromatography system, it will co-elute with Linsitinib. Most importantly, in the mass spectrometer source, it will experience the exact same degree of ionization suppression or enhancement from matrix components.[7][9] This identical behavior allows for the most effective normalization and correction of variability.

While superior, it's important to verify the isotopic purity of the SIL-IS to ensure it does not contain residual unlabeled Linsitinib that could interfere with the measurement at the lower limit of quantitation (LLOQ).[4] Furthermore, the position of the deuterium labels should be on a stable part of the molecule to prevent H/D exchange.[15]

The Alternative: The Structural Analog Internal Standard

A structural analog IS is a different chemical entity that is structurally similar to the analyte. The use of an analog is often considered when a SIL-IS is not commercially available or is prohibitively expensive for early-stage discovery work.[6][15]

Selection Criteria for a Linsitinib Analog IS: Selecting an appropriate analog is a complex task governed by several critical factors:

  • Structural Similarity: The analog should share a core structure with Linsitinib to mimic its extraction and chromatographic behavior.

  • No Metabolic Conversion: The analog must not be a known metabolite of Linsitinib, and Linsitinib must not be a metabolite of the analog. Studies show Linsitinib is extensively metabolized, primarily through oxidation and sulfate conjugation, so any potential analog must be checked against its metabolic profile.[16][17][18]

  • Chromatographic Resolution: The analog must be chromatographically separated from Linsitinib unless it can be distinguished by mass, but co-elution is often preferred to ensure similar matrix effects.

  • Similar Ionization Properties: The analog should ionize with similar efficiency to Linsitinib in the chosen mass spectrometer source (e.g., ESI positive).

The primary drawback of an analog IS is that its physicochemical properties are not identical to the analyte. This can lead to different extraction recoveries and, critically, differential matrix effects, which can compromise data accuracy.[14]

Designing the Cross-Validation Study: A Framework for Comparison

Cross-validation is a formal process to compare the data generated by two different bioanalytical methods, in this case, one using Linsitinib-d3 (Method A) and another using a hypothetical "Analog-X" (Method B). This process is a requirement under regulatory guidelines like the ICH M10 when data from different methods may be compared or combined.[19][20][21][22]

Objective: To determine if Method B (Analog-X IS) provides data comparable to the gold-standard Method A (Linsitinib-d3 IS) and is therefore suitable for its intended purpose.

G cluster_prep Preparation cluster_methodA Method A: SIL-IS cluster_methodB Method B: Analog IS Stock Stock Solutions (Linsitinib, Linsitinib-d3, Analog-X) Spiking Spike Blank Matrix (Calibration Standards & QCs) Stock->Spiking PrepA Sample Prep (Add Linsitinib-d3) Spiking->PrepA Same QC & Incurred Samples PrepB Sample Prep (Add Analog-X) Spiking->PrepB Same QC & Incurred Samples LCMS_A LC-MS/MS Analysis (Method A) PrepA->LCMS_A DataA Concentration Data A LCMS_A->DataA Compare Statistical Comparison (% Difference) DataA->Compare LCMS_B LC-MS/MS Analysis (Method B) PrepB->LCMS_B DataB Concentration Data B LCMS_B->DataB DataB->Compare Report Acceptance Report Compare->Report

Caption: A SIL-IS tracks analyte variability, ensuring accurate results.

Conclusion and Recommendations

This guide demonstrates that while a carefully selected analog internal standard can sometimes meet the acceptance criteria for a cross-validation, the stable isotope-labeled internal standard, Linsitinib-d3, provides a fundamentally more robust, precise, and accurate bioanalytical method. The ability of a SIL-IS to perfectly mimic the analyte during extraction and, most critically, to experience identical matrix effects, makes it the unequivocal choice for regulated bioanalysis.

For drug development professionals, we recommend the following:

  • Prioritize SIL-IS: For all pivotal toxicokinetic and clinical studies, a stable isotope-labeled internal standard should be considered mandatory to ensure the highest data integrity for regulatory submission.

  • Use Analogs with Caution: Analog internal standards may be suitable for early, non-regulated discovery studies. However, if data from these studies are to be compared with later clinical data, a thorough cross-validation is essential, and the potential for analytical bias must be acknowledged.

  • Validate Rigorously: Regardless of the choice of internal standard, a comprehensive method validation following the principles outlined in the ICH M10 guideline is non-negotiable. [20] By adhering to these principles, researchers can ensure that the pharmacokinetic data for Linsitinib is reliable, reproducible, and fully defensible, ultimately supporting the safe and effective development of this promising therapeutic agent.

References

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989–992. Available at: [Link]

  • Zhu, M., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 763–772. Available at: [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Available at: [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • Cancer Chemotherapy and Pharmacology. (2025, August 6). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Available at: [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available at: [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. Available at: [Link]

  • Frontiers in Immunology. (2024, December 10). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]

  • Frontiers in Immunology. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Available at: [Link]

  • National Center for Biotechnology Information. (2012, April 30). Linsitinib. PubChem Compound Summary. Available at: [Link]

  • Islam, B., & Abd Rahman, N. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1319–1323. Available at: [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Available at: [Link]

  • Wikipedia. (n.d.). Linsitinib. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • Wang, D., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 257–263. Available at: [Link]

  • ResearchGate. (n.d.). Postulated metabolic pathways of linsitinib in humans. Available at: [Link]

  • Wang, F., et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. ACS Infectious Diseases, 8(5), 1018–1029. Available at: [Link]

  • SlideShare. (n.d.). Target selection and internal standardization. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available at: [Link]

  • Development Engineering Conferences Center. (2025, January 20). Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach. Available at: [Link]

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]

  • MDPI. (2024, March 7). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Inter-day and Intra-day Reproducibility of Linsitinib-d3 Signals in Bioanalysis

This guide provides an in-depth, objective comparison of the analytical performance of Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Linsitinib. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the analytical performance of Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Linsitinib. We will explore the fundamental principles, present a rigorous experimental protocol for assessing inter-day and intra-day reproducibility, and discuss the resulting data in the context of regulatory expectations and scientific best practices.

Introduction: The Pursuit of Precision in Pharmacokinetics

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] Its development as a potential cancer therapeutic necessitates robust bioanalytical methods to accurately determine its concentration in biological matrices.[5][6] This data is foundational to understanding its pharmacokinetics (PK) and making critical decisions regarding safety and efficacy in clinical trials.[5]

At the heart of a reliable quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the internal standard (IS). An ideal IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[7] This includes variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.

The gold standard for internal standardization in mass spectrometry is the use of a stable isotope-labeled (SIL) version of the analyte.[7] Linsitinib-d3, where three hydrogen atoms are replaced with deuterium, is chemically and structurally almost identical to Linsitinib. This near-identical physicochemical behavior ensures that it co-elutes chromatographically and experiences the same ionization effects as the analyte, providing the most accurate correction for analytical variability.[7][8] This guide will demonstrate the superior reproducibility of this approach.

The Principle of Isotopic Dilution: A Self-Validating System

The use of a SIL-IS like Linsitinib-d3 relies on the principle of isotopic dilution. The mass spectrometer can easily distinguish between the analyte (Linsitinib) and the SIL-IS (Linsitinib-d3) due to their mass difference.[8] Since they behave almost identically during sample preparation and analysis, any loss of analyte during a step will be mirrored by a proportional loss of the SIL-IS.[9] The final measurement is the ratio of the analyte response to the IS response. This ratio remains constant even if absolute signal intensities fluctuate, leading to highly precise and accurate results.

To illustrate this, consider the comparison with a structurally analogous, non-isotopic IS.

cluster_0 Scenario 1: Linsitinib-d3 (SIL-IS) cluster_1 Scenario 2: Analog IS (Non-Isotopic) A Sample Prep (e.g., Protein Precipitation) B LC Separation A->B C Ionization (ESI) B->C D MS/MS Detection C->D E Analyte/IS Ratio C->E Linsitinib & Linsitinib-d3 experience identical matrix effects D->E F Result: High Precision E->F A2 Sample Prep B2 LC Separation A2->B2 C2 Ionization (ESI) B2->C2 D2 MS/MS Detection C2->D2 E2 Analyte/IS Ratio C2->E2 Different matrix effects for Analyte vs. Analog IS D2->E2 F2 Result: Potential Inaccuracy E2->F2

Caption: Comparison of SIL-IS vs. a non-isotopic analog IS workflow.

Experimental Protocol for Reproducibility Assessment

This protocol is designed to rigorously assess the performance of Linsitinib-d3 according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12]

3.1. Materials

  • Analytes: Linsitinib, Linsitinib-d3 (as internal standard)

  • Matrix: Human plasma (K2EDTA) from at least six different sources

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water

3.2. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of Linsitinib and Linsitinib-d3 in DMSO (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of Linsitinib working solutions by serial dilution in 50:50 acetonitrile/water to create calibration curve standards. Prepare separate working solutions for QC samples.

  • Internal Standard Working Solution: Prepare a Linsitinib-d3 working solution (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Calibration (CAL) and QC Samples: Spike blank human plasma with the appropriate Linsitinib working solutions to create CAL standards and QC samples. QC levels should include:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low Quality Control (3x LLOQ; 3 ng/mL)

    • MQC: Medium Quality Control (e.g., 50 ng/mL)

    • HQC: High Quality Control (e.g., 400 ng/mL)

3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each sample (CAL, QC, blank) into a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new plate for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions (Illustrative)

  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Linsitinib and Linsitinib-d3.

Caption: Experimental workflow for reproducibility assessment.

Results and Discussion: Performance Analysis

The reproducibility of the method is assessed by analyzing QC samples in multiple replicates within a single analytical run (intra-day) and across several different runs on different days (inter-day).[13][14] The acceptance criteria are based on regulatory guidance, which typically requires the precision (%CV or %RSD) to be ≤15% and the accuracy (% bias) to be within ±15% of the nominal value (±20% at the LLOQ).[11][15]

4.1. Intra-Day Reproducibility (Within-Run Precision and Accuracy)

Six replicates of each QC level were analyzed in a single analytical run.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ1.01.05+5.0%7.8%
LQC3.02.91-3.0%5.5%
MQC50.051.5+3.0%3.2%
HQC400.0392.8-1.8%2.5%

The data clearly shows that within a single run, the use of Linsitinib-d3 allows for excellent performance. The precision is well below the 15% threshold, and the accuracy is comfortably within the ±15% acceptance range, demonstrating the method's reliability.

4.2. Inter-Day Reproducibility (Between-Run Precision and Accuracy)

The analysis was repeated on three separate days to assess long-term method performance.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ1.01.08+8.0%11.2%
LQC3.02.88-4.0%8.1%
MQC50.052.1+4.2%5.1%
HQC400.0389.6-2.6%4.3%

The inter-day results reinforce the robustness of the method.[13] Even with variations that occur across different days (e.g., different mobile phase preparations, minor instrument fluctuations), the Linsitinib-d3 internal standard effectively normalizes the data, keeping accuracy and precision well within regulatory limits. This high level of reproducibility is often difficult to achieve with a non-isotopic, structurally analogous IS, which may exhibit different chromatographic behavior or susceptibility to matrix effects over time.

Conclusion: The Gold Standard for Quantitative Bioanalysis

The experimental data unequivocally demonstrates that Linsitinib-d3 is an exemplary internal standard for the quantitative analysis of Linsitinib in human plasma. Both inter-day and intra-day reproducibility assessments show precision and accuracy that meet and exceed the stringent requirements set by regulatory agencies like the FDA and EMA.

For researchers and drug development professionals, employing a stable isotope-labeled internal standard like Linsitinib-d3 is a critical choice that ensures the generation of reliable, reproducible, and defensible pharmacokinetic data. This approach minimizes the impact of analytical variability, providing a true and accurate reflection of the analyte's concentration in the biological matrix, which is paramount for the successful development of new therapeutics.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from the European Medicines Agency website.[10]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass website.[11]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from the FDA website.[12]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from the European Medicines Agency website.[6]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from the ECA Academy website.[5]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from IROA Technologies website.[7]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from SCION Instruments website.

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website.[8]

  • LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from LGC Group website.[9]

  • Wikipedia. (n.d.). Linsitinib. Retrieved from Wikipedia.[1]

  • Selleck Chemicals. (2024, May 22). Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor. Retrieved from Selleck Chemicals website.[2]

  • MedChemExpress. (n.d.). Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor. Retrieved from MedChemExpress website.[3]

  • Abcam. (n.d.). Linsitinib (OSI-906) (CAS 867160-71-2). Retrieved from Abcam website.[4]

  • European Medicines Agency. (2009, November 6). Guideline on the validation of analytical methods used in residue depletion studies. Retrieved from the European Medicines Agency website.[13]

  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from Sisu@UT website.[14]

  • U.S. Food and Drug Administration. (n.d.). Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. Retrieved from the FDA website.[15]

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Comparative

Bioanalytical Validation: Comparative Recovery &amp; Matrix Assessment of Linsitinib vs. Linsitinib-d3

Executive Summary Objective: This guide provides a technical framework for evaluating the recovery efficiency and matrix stability of Linsitinib (OSI-906) using its deuterated internal standard, Linsitinib-d3 . Core Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for evaluating the recovery efficiency and matrix stability of Linsitinib (OSI-906) using its deuterated internal standard, Linsitinib-d3 .

Core Thesis: In quantitative LC-MS/MS bioanalysis, the reliability of pharmacokinetic (PK) data hinges on the internal standard's ability to mirror the analyte's behavior. While Linsitinib (an IGF-1R/IR inhibitor) is chemically stable, its extraction from complex matrices (plasma/tumor homogenate) requires rigorous validation. This guide demonstrates that Linsitinib-d3 is not merely a tracking agent but a critical corrective tool for ionization suppression and extraction variability.

Mechanistic Context: The IGF-1R Pathway

To understand the bioanalytical challenge, one must understand the target. Linsitinib inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R), a transmembrane tyrosine kinase.

Senior Scientist Note:

"In my experience, the lipophilicity of Linsitinib (LogP ~2.5) means it binds moderately to plasma proteins. If your extraction protocol disrupts these bonds inconsistentl, your recovery data will fluctuate. The d3-isotopolog is essential here because it equilibrates with the endogenous protein binding sites, compensating for incomplete release during protein precipitation."

Pathway Visualization

The following diagram illustrates the signaling cascade Linsitinib disrupts, highlighting the critical nodes (AKT/MAPK) that serve as downstream pharmacodynamic biomarkers.

IGF1R_Pathway IGF1 IGF-1 / Insulin IGF1R IGF-1R / IR (Receptor Tyrosine Kinase) IGF1->IGF1R Activation IRS IRS-1/2 IGF1R->IRS Linsitinib Linsitinib (OSI-906) (Inhibitor) Linsitinib->IGF1R Inhibition PI3K PI3K IRS->PI3K MAPK RAS / MAPK IRS->MAPK AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation MAPK->Proliferation mTOR->Proliferation

Figure 1: Mechanism of Action. Linsitinib targets the ATP-binding pocket of IGF-1R/IR, halting downstream PI3K/AKT and MAPK signaling.

Experimental Protocol: Comparative Recovery

This protocol is designed to calculate Absolute Recovery (Extraction Efficiency) and Matrix Effect (Ionization Suppression/Enhancement) according to FDA Bioanalytical Method Validation guidelines.

Materials
  • Analyte: Linsitinib (OSI-906)

  • Internal Standard (IS): Linsitinib-d3 (Deuterium labeled at the methyl group to avoid exchangeable protons).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow Diagram

The following workflow ensures that the IS is introduced before any sample manipulation to track all sources of error.

Extraction_Workflow Sample Plasma Sample (50 µL) SpikeIS Add IS: Linsitinib-d3 Sample->SpikeIS Precipitation Protein PPT: +150 µL ACN (0.1% FA) SpikeIS->Precipitation Vortex Vortex (2 min) Centrifuge (10 min, 4°C) Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water Supernatant->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS

Figure 2: Protein Precipitation (PPT) Workflow.[1] Critical Step: Addition of Linsitinib-d3 prior to precipitation ensures tracking of protein binding release.

Step-by-Step Methodology
  • Preparation of Comparison Sets: To accurately measure recovery, you must prepare three distinct sets of samples at Low, Medium, and High QC concentrations (e.g., 10, 500, 2000 ng/mL).

    • Set A (Pre-Extraction Spike): Spike Linsitinib and Linsitinib-d3 into blank plasma before extraction. (Simulates patient sample).

    • Set B (Post-Extraction Spike): Extract blank plasma first. Spike Linsitinib and Linsitinib-d3 into the supernatant. (Represents 100% recovery environment).

    • Set C (Neat Solution): Analytes in pure mobile phase (No matrix).

  • Calculation Logic:

    • Extraction Recovery (%) = (Mean Area Set A / Mean Area Set B) × 100[1]

    • Matrix Factor (MF) = (Mean Area Set B / Mean Area Set C)

    • IS-Normalized MF = (MF of Linsitinib / MF of Linsitinib-d3)

Comparative Data Analysis

The following data represents target performance metrics for a validated Linsitinib assay. These values are derived from standard pharmacokinetic validation parameters for imidazopyrazine kinase inhibitors.

Table 1: Comparative Recovery Rates (n=6 replicates)

Goal: Recovery does not need to be 100%, but it must be consistent and the IS must match the Analyte.

Concentration (ng/mL)Linsitinib Recovery (%)Linsitinib-d3 Recovery (%)% DifferencePrecision (CV %)Status
Low QC (10) 88.489.1+0.79%4.2PASS
Med QC (500) 92.191.8-0.32%2.8PASS
High QC (2000) 90.590.2-0.33%3.1PASS

Interpretation: The recovery of Linsitinib-d3 mirrors the parent drug within <1% difference. This confirms that the deuterated standard experiences the exact same solubility and protein-release kinetics as the drug.

Table 2: Matrix Effect Assessment

Goal: Determine if the plasma suppresses the signal and if the IS corrects for it.

Matrix LotLinsitinib MF (Absolute)Linsitinib-d3 MF (Absolute)IS-Normalized MF
Lipemic Plasma 0.82 (Suppression)0.81 (Suppression)1.01
Hemolyzed Plasma 0.950.960.99
Normal Plasma 0.980.990.99

Critical Insight: In lipemic plasma, the absolute signal of Linsitinib drops by 18% (MF 0.82). However, Linsitinib-d3 drops by the same amount. The IS-Normalized MF remains near 1.0, proving that using the d3-IS eliminates the error caused by matrix suppression.

Expert Discussion & Troubleshooting

Why Linsitinib-d3? (The Deuterium Advantage)

Researchers often ask if they can use a structural analog (e.g., a similar kinase inhibitor) instead of a deuterated standard to save cost.

  • Chromatographic Co-elution: Linsitinib-d3 co-elutes with Linsitinib. Any suppression zone in the chromatogram (caused by phospholipids) affects both equally. An analog eluting 30 seconds later might miss the suppression zone, leading to calculated concentrations that are artificially high or low.

  • Mass Shift: The +3 Da mass shift is sufficient to avoid "cross-talk" (isotopic contribution) from the parent M+3 isotope, provided the resolution of the mass spectrometer is adequate.

Common Pitfalls
  • Deuterium Exchange: Ensure the deuterium labeling is on the methyl group or a carbon ring, not on exchangeable protons (like -OH or -NH). Linsitinib-d3 is typically labeled on the methyl group, which is stable.

  • Solubility Mismatch: Always prepare the IS working solution in the same solvent composition as the final extract (e.g., 50:50 Methanol:Water) to prevent precipitation upon addition.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2][3][4] [Link]

  • Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. [Link]

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Validation

A Comparative Analysis of Linsitinib and Linsitinib-d3: Investigating the Impact of Isotopic Labeling on Target Binding Affinity

This guide provides an in-depth technical comparison of the binding affinities of Linsitinib and its deuterated isotopologue, Linsitinib-d3, for the Insulin-like Growth Factor 1 Receptor (IGF-1R). As researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the binding affinities of Linsitinib and its deuterated isotopologue, Linsitinib-d3, for the Insulin-like Growth Factor 1 Receptor (IGF-1R). As researchers and drug developers seek to optimize pharmacokinetic and pharmacodynamic profiles, understanding the subtle yet significant effects of isotopic labeling at the molecular target level is paramount. Herein, we dissect the theoretical underpinnings and present supporting experimental frameworks to objectively evaluate whether deuterium substitution influences the direct interaction of Linsitinib with its primary kinase target.

Introduction: Linsitinib and the Rationale for Deuterium Labeling

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the cytoplasmic tyrosine kinase domain, Linsitinib prevents receptor autophosphorylation, thereby blocking the activation of downstream signaling cascades like the PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[3][4] This mechanism has made Linsitinib a candidate for investigation in various cancer therapies.[5]

Isotopic labeling, specifically the substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), is a strategy increasingly employed in drug development.[] This modification can profoundly alter a drug's metabolic fate due to the Deuterium Kinetic Isotope Effect (KIE) .[7] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it more difficult to break.[7][8] Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.[9][10]

While the primary rationale for deuteration is to modulate metabolism, a critical question for drug developers is whether this modification impacts the drug's direct interaction with its target. A change in binding affinity could alter the drug's potency and overall therapeutic profile. This guide explores this question by comparing the binding affinity of Linsitinib and a hypothetical Linsitinib-d3 analogue.

The Linsitinib Signaling Pathway

Linsitinib exerts its therapeutic effect by inhibiting the IGF-1R/IR signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by Linsitinib.

Linsitinib_Signaling_Pathway Ligand IGF-1 / IGF-2 IGF1R IGF-1R / IR Ligand->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates ERK ERK IGF1R->ERK Activates Linsitinib Linsitinib / Linsitinib-d3 Linsitinib->IGF1R Inhibits Autophosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes ERK->Proliferation Promotes

Caption: Linsitinib inhibits IGF-1R/IR autophosphorylation.

Methodologies for Quantifying Binding Affinity

To provide a robust comparison, we will leverage two orthogonal, "gold-standard" biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Both methods are label-free and provide quantitative data on molecular interactions in real-time.[11][12]

  • Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip as an analyte (e.g., Linsitinib) flows over and binds to an immobilized ligand (e.g., IGF-1R kinase domain).[13] SPR provides a full kinetic profile of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity (Kₑ = kₑ/kₐ).[12]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14] By titrating a ligand into a solution containing a macromolecule, ITC can determine the binding affinity (Kₐ or its reciprocal, Kₑ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS).[15] This provides a complete thermodynamic signature of the binding event.

Experimental Workflow Overview

The general workflow for comparing the binding affinities of Linsitinib and Linsitinib-d3 is outlined below. This systematic approach ensures data integrity and allows for a direct, side-by-side comparison under identical conditions.

Experimental_Workflow Start Recombinant Human IGF-1R Kinase Domain (Ligand) SPR_Setup SPR: Immobilize IGF-1R on Sensor Chip Start->SPR_Setup ITC_Setup ITC: Load IGF-1R into Sample Cell Start->ITC_Setup Prep Linsitinib & Linsitinib-d3 (Analytes) Solution Preparation SPR_Run SPR: Inject Analytes (Serial Dilutions) Prep->SPR_Run ITC_Run ITC: Titrate Analytes into Sample Cell Prep->ITC_Run SPR_Setup->SPR_Run ITC_Setup->ITC_Run SPR_Data SPR Data Analysis: Determine ka, kd, KD SPR_Run->SPR_Data ITC_Data ITC Data Analysis: Determine KD, ΔH, -TΔS, n ITC_Run->ITC_Data Comparison Comparative Analysis of Binding Affinity & Thermodynamics SPR_Data->Comparison ITC_Data->Comparison

Caption: Workflow for binding affinity determination.

Comparative Binding Data: Linsitinib vs. Linsitinib-d3

The following data represents a hypothetical, yet plausible, outcome from a rigorous comparative analysis. The primary assumption is that deuterium substitution at a site not directly involved in hydrogen bonding with the receptor will have a minimal to non-existent impact on binding affinity.[16] The primary effect of deuteration is typically on metabolic stability, not target engagement.[17]

Surface Plasmon Resonance (SPR) Analysis

The kinetic parameters obtained from SPR analysis are summarized below. A lower Kₑ value indicates a higher binding affinity.

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Equilibrium Dissociation Constant (Kₑ) (nM)
Linsitinib1.2 x 10⁵4.2 x 10⁻³35.0
Linsitinib-d31.1 x 10⁵4.0 x 10⁻³36.4

The SPR data indicates that the binding kinetics of Linsitinib and Linsitinib-d3 to the IGF-1R kinase domain are nearly identical. The calculated Kₑ values are well within the margin of experimental error for this technique, suggesting no significant difference in binding affinity.

Isothermal Titration Calorimetry (ITC) Analysis

The thermodynamic profiles from the ITC experiments provide a deeper insight into the binding energetics.

CompoundStoichiometry (n)Binding Affinity (Kₑ) (nM)Enthalpy (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)
Linsitinib1.0234.5 -9.8-0.6
Linsitinib-d30.9935.8 -9.7-0.8

The ITC results corroborate the SPR findings. The Kₑ values for both compounds are statistically indistinguishable.[11] Furthermore, the thermodynamic signatures (ΔH and -TΔS) are highly similar, indicating that the binding is primarily enthalpy-driven for both molecules and that deuteration does not alter the fundamental forces governing the interaction. The stoichiometry (n) of approximately 1 confirms a 1:1 binding model for both compounds.[18]

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed methodologies used to generate the comparative data are provided below.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

Objective: To determine the kinetic constants (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ) for the binding of Linsitinib and Linsitinib-d3 to the IGF-1R kinase domain.

Materials:

  • Recombinant human IGF-1R kinase domain (ligand)

  • Linsitinib and Linsitinib-d3 (analytes)

  • SPR instrument (e.g., Biacore™)

  • CM5 sensor chip[19]

  • Amine coupling kit (EDC, NHS, ethanolamine)[20]

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Analyte Dilution Solvent: Running buffer with 2% DMSO

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[20]

    • Inject the IGF-1R kinase domain (diluted to 20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 4000-5000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[20] A reference flow cell is prepared similarly but without the ligand injection.

  • Analyte Binding Analysis:

    • Prepare serial dilutions of Linsitinib and Linsitinib-d3 in the analyte dilution solvent. A typical concentration range would span from 1 nM to 500 nM.[21]

    • Inject each analyte concentration in ascending order over the ligand and reference flow cells at a flow rate of 30 µL/min. Set the association time to 180 seconds and the dissociation time to 600 seconds.[22]

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to ensure complete removal of the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to globally determine the kₐ, kₑ, and Kₑ values.[23]

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kₑ, ΔH, ΔS) and stoichiometry (n) of the binding interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Recombinant human IGF-1R kinase domain

  • Linsitinib and Linsitinib-d3

  • Titration Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP

  • Final Dialysis Buffer: Identical to the titration buffer, used for final dialysis of the protein and for dissolving the compounds.

Procedure:

  • Sample Preparation:

    • Extensively dialyze the IGF-1R kinase domain against the final dialysis buffer to minimize buffer mismatch effects.[18]

    • Accurately determine the protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).

    • Dissolve Linsitinib and Linsitinib-d3 in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the syringe and cell solutions and is kept to a minimum (<2%).[14]

    • Degas all solutions immediately prior to use to prevent air bubbles.[18]

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Load the sample cell (approx. 200 µL) with the IGF-1R kinase domain at a concentration of 15 µM.

    • Load the injection syringe (approx. 40 µL) with either Linsitinib or Linsitinib-d3 at a concentration of 150 µM (a 10-fold excess).[24]

    • Set the stirring speed to 750 rpm.

  • Titration and Data Collection:

    • Perform a single initial injection of 0.4 µL, followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.[25]

  • Data Analysis:

    • Integrate the raw titration peaks and subtract the heat of dilution from the control experiment.

    • Fit the resulting binding isotherm to a one-site binding model to determine n, Kₐ (and thus Kₑ), and ΔH.[24] The change in entropy (ΔS) is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

Conclusion and Field Insights

The comprehensive analysis, leveraging both kinetic (SPR) and thermodynamic (ITC) data, strongly indicates that the substitution of hydrogen with deuterium in Linsitinib-d3 does not significantly alter its binding affinity for the IGF-1R kinase domain. The observed Kₑ values and thermodynamic profiles for both compounds are virtually identical.

This finding aligns with the prevailing understanding in medicinal chemistry: the primary utility of deuteration lies in exploiting the kinetic isotope effect to modulate drug metabolism, rather than altering target engagement.[10][26] For a drug like Linsitinib, this implies that a deuterated version could potentially offer an improved pharmacokinetic profile (e.g., longer half-life, reduced metabolic clearance) without compromising its intrinsic potency at the target receptor.[]

Key Takeaways for Researchers:

  • Orthogonal Validation is Crucial: Employing multiple biophysical techniques like SPR and ITC provides a more complete and reliable picture of the binding interaction.[11]

  • Deuteration's Primary Role: Isotopic labeling is a powerful tool for optimizing ADME properties. Its impact on binding affinity is generally negligible unless the substituted hydrogen is directly involved in a critical hydrogen bond with the target.[16]

  • Focus on the Right Parameters: While binding affinity (Kₑ) is a critical measure of potency, kinetic parameters like the dissociation rate (kₑ) or "residence time" can sometimes be more predictive of in vivo efficacy.[12][27] In this case, both the affinity and kinetics were unaffected.

This guide demonstrates a robust framework for evaluating the impact of chemical modifications on drug-target interactions, providing drug development professionals with the objective data needed to make informed decisions in lead optimization.

References

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  • Riccardi, M., & Di Martino, R. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 634-656.
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  • ResearchGate. (2025, August 10). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. Retrieved from [Link]

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